3,5-Dibromoisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJQZSVYEVBISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dibromoisoquinoline: Synthesis, Properties, and Applications in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity. Among its halogenated derivatives, 3,5-Dibromoisoquinoline stands out as a versatile and highly valuable building block. Its two bromine atoms, positioned at electronically distinct locations on the isoquinoline ring, offer orthogonal handles for selective functionalization, making it an ideal starting material for the synthesis of complex molecular architectures and the exploration of novel chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the core attributes of this compound, including its molecular characteristics, synthesis, reactivity, and its burgeoning role in medicinal chemistry.
Core Molecular and Physicochemical Profile
This compound is a polycyclic aromatic hydrocarbon with a nitrogen-containing heterocyclic ring. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₅Br₂N | [1] |
| Molecular Weight | 286.95 g/mol | [1] |
| CAS Number | 2384891-06-7 | [1] |
| Predicted Boiling Point | 372.4 ± 22.0 °C | [1] |
| Predicted Density | 1.923 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 0.86 ± 0.43 | [1] |
The presence of two bromine atoms significantly influences the electronic properties and reactivity of the isoquinoline core. The bromine at the 3-position is on the pyridine ring, making it susceptible to nucleophilic substitution and a prime site for palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is on the benzene ring and is also amenable to cross-coupling, allowing for sequential and site-selective modifications.
Synthesis of this compound: A Strategic Approach
A plausible synthetic strategy would involve a multi-step sequence, taking advantage of the differing reactivity of the isoquinoline core's two rings. One such proposed pathway is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromoisoquinoline
-
To a solution of isoquinoline in concentrated sulfuric acid, cooled to -15°C, add N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature. The strong acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring, primarily at the 5-position.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by pouring it over crushed ice and neutralizing with a suitable base, such as aqueous ammonia, while keeping the temperature below 30°C.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5-bromoisoquinoline.
Step 2: Synthesis of 5-Bromoisoquinoline-N-oxide
-
Dissolve the 5-bromoisoquinoline in a suitable solvent like chloroform or acetic acid.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise. The nitrogen atom of the isoquinoline is nucleophilic and will be oxidized to the N-oxide.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess peroxide, followed by a basic wash (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
-
Extract the product with an organic solvent, dry, and concentrate to yield 5-bromoisoquinoline-N-oxide.
Step 3: Synthesis of this compound-N-oxide
-
The N-oxide functionality activates the 3-position of the isoquinoline ring towards nucleophilic attack.
-
Treat the 5-bromoisoquinoline-N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).
-
Heat the reaction mixture to facilitate the substitution of a bromine atom at the 3-position.
-
After completion, cool the reaction and carefully quench with water or ice.
-
Extract the product and purify to obtain this compound-N-oxide.
Step 4: Synthesis of this compound
-
The final step involves the deoxygenation of the N-oxide.
-
Treat the this compound-N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
-
The reaction is typically carried out in a suitable solvent and may require heating.
-
Upon completion, work up the reaction to remove the phosphorus byproducts and isolate the final product, this compound.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-1 and H-4) will be the most deshielded due to the electronegativity of the nitrogen atom. The protons on the benzene ring (H-6, H-7, and H-8) will appear at slightly higher fields. The absence of signals for H-3 and H-5 will confirm the substitution pattern.
-
13C NMR: The spectrum should display nine distinct signals for the nine carbon atoms of the isoquinoline core. The carbons bearing the bromine atoms (C-3 and C-5) will show characteristic shifts, and their identification can be confirmed by the absence of attached protons in a DEPT experiment. Quaternary carbons are typically weaker in intensity.[2]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of this compound.
-
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the 79Br and 81Br isotopes, the molecular ion peak will appear as a triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[3]
-
The exact mass of the molecular ion can be used to confirm the elemental formula of C₉H₅Br₂N.
-
Fragmentation patterns would likely involve the loss of one or both bromine atoms, as well as the cleavage of the isoquinoline ring system.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).
-
C=C and C=N stretching vibrations of the aromatic rings (in the region of 1400-1600 cm⁻¹).
-
C-Br stretching vibrations (typically in the fingerprint region, below 800 cm⁻¹).
Reactivity and Applications in Synthetic Chemistry
The true value of this compound for medicinal chemists and drug development professionals lies in its versatile reactivity, which allows for the selective introduction of various substituents at two distinct positions. The differential reactivity of the C3-Br and C5-Br bonds is key to its utility as a scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.
Caption: Sequential Suzuki-Miyaura coupling of this compound.
By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is often possible to achieve selective coupling at the more reactive C3-Br position, leaving the C5-Br intact for a subsequent, different cross-coupling reaction. This allows for the synthesis of unsymmetrical 3,5-disubstituted isoquinolines.
Mizoroki-Heck Reaction:
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. It is a valuable method for the formation of substituted alkenes. This compound can participate in Heck reactions to introduce alkenyl substituents at the 3- and/or 5-positions, further expanding the molecular diversity that can be achieved from this scaffold.
Role in Drug Discovery and Medicinal Chemistry
The isoquinoline nucleus is a common feature in a wide range of biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4] Halogenated isoquinolines, such as this compound, serve as crucial intermediates in the synthesis of novel drug candidates.
The ability to selectively functionalize the 3- and 5-positions allows for the systematic exploration of the structure-activity relationship (SAR) of isoquinoline-based compounds. By introducing a variety of substituents at these positions, medicinal chemists can fine-tune the pharmacological properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.
For instance, the introduction of aromatic or heteroaromatic groups via Suzuki coupling can lead to compounds that interact with specific biological targets, such as protein kinases or DNA. The incorporation of flexible side chains through Heck or other coupling reactions can enhance solubility and bioavailability.
Exemplary Workflow in a Drug Discovery Program
-
Scaffold Synthesis: Efficient and scalable synthesis of this compound as the starting material.
-
Library Generation: Parallel synthesis of a library of derivatives by performing a series of selective cross-coupling reactions at the 3- and 5-positions with a diverse set of building blocks.
-
High-Throughput Screening: Screening of the compound library against a specific biological target to identify initial "hits."
-
Lead Optimization: For promising hits, further synthetic modifications are made to the isoquinoline core to optimize potency, selectivity, and drug-like properties. The differential reactivity of the two bromine atoms in the starting material is highly advantageous at this stage.
Conclusion
This compound is a strategically important building block for researchers and professionals in the field of drug development. Its well-defined molecular and physicochemical properties, coupled with its versatile reactivity in modern synthetic methodologies like palladium-catalyzed cross-coupling, make it an invaluable tool for the construction of complex and diverse molecular libraries. The ability to selectively functionalize two distinct positions on the isoquinoline scaffold provides a powerful platform for the rational design and optimization of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound in medicinal chemistry is set to increase.
References
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MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(5), 1084. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. Retrieved from [Link]
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MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 23(23), 15337. Retrieved from [Link]
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ResearchGate. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]
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MDPI. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3891. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
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Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1HNMR δ values for. Retrieved from [Link]
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ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]
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National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected.... Retrieved from [Link]
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Chegg.com. (n.d.). Solved 1H NMR , 5-Bromoisoquinoline. Label the hydrogens on. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-Bromoisoquinoline. PubChem. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Isoquinoline Nucleus: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Isoquinoline Core
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, holds a distinguished position in the landscape of medicinal chemistry.[1][2] This "privileged scaffold" is a recurring motif in a vast array of naturally occurring alkaloids and synthetically derived compounds that exhibit a remarkable breadth of biological activities.[3][4][5] From the potent muscle relaxant papaverine, first isolated from the opium poppy, to a growing number of modern therapeutic agents in clinical use or trials for cancer, infectious diseases, and neurological disorders, the isoquinoline nucleus has consistently proven to be a fertile starting point for drug discovery.[1][6][7] At least 38 therapeutic drugs based on the isoquinoline framework are currently in clinical application or undergoing trials, underscoring its significance in pharmaceutical development.[6]
This technical guide, designed for researchers and drug development professionals, will provide an in-depth exploration of novel isoquinoline scaffolds. Moving beyond a simple catalog of compounds, this document will delve into the strategic rationale behind synthetic choices, elucidate the mechanisms underpinning their diverse biological effects, and offer practical, field-proven insights into their application in medicinal chemistry. We will explore modern synthetic methodologies, dissect structure-activity relationships (SAR), and present detailed protocols for the synthesis and evaluation of these promising therapeutic candidates.
Section 1: Strategic Synthesis of Isoquinoline Scaffolds
The diverse substitution patterns and oxidation states of the isoquinoline core necessitate a strategic approach to its synthesis. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and pyridine rings, as well as the required stereochemistry in the case of partially or fully saturated analogues like dihydro- and tetrahydroisoquinolines.
Foundational Synthetic Strategies: The Classics Revisited
Three classical name reactions form the bedrock of isoquinoline synthesis, each offering a distinct approach to constructing the bicyclic core.
-
The Bischler-Napieralski Reaction: This powerful method involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[7] The subsequent dehydrogenation of this intermediate yields the fully aromatic isoquinoline. This reaction is particularly effective for arenes bearing electron-donating substituents, which facilitate the intramolecular electrophilic aromatic substitution. The choice of a dehydrating agent, such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3), is critical for driving the reaction to completion. From a practical standpoint, the Bischler-Napieralski reaction is a robust and scalable method for accessing 1-substituted isoquinolines.
-
The Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The Pictet-Spengler reaction is a cornerstone in the synthesis of many isoquinoline alkaloids and their analogues. The mild reaction conditions and the ability to generate stereocenters make it a highly valuable tool in medicinal chemistry.
-
The Pomeranz-Fritsch Reaction: This synthesis constructs the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine. The reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes an acid-catalyzed cyclization. While effective, the classical conditions often require strong acids and can lead to lower yields, which has spurred the development of numerous modifications to enhance its efficiency and substrate scope.
Caption: Key classical methods for isoquinoline synthesis.
Modern Synthetic Innovations: Expanding Chemical Space
While the classical methods remain relevant, the demand for greater structural diversity and more efficient, sustainable synthetic routes has driven the development of novel methodologies. Transition-metal-catalyzed reactions, in particular, have revolutionized the synthesis of highly functionalized isoquinolines.[1][8]
-
Transition-Metal-Catalyzed C-H Activation: Rhodium(III) and other transition metals have been successfully employed to catalyze the cyclization of benzylamines with various coupling partners, such as diazo compounds, via C-H bond activation.[1] These methods offer high regioselectivity and functional group tolerance under mild reaction conditions, often without the need for harsh oxidants.[1]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in classical reactions like the Pictet-Spengler synthesis. This technology offers a greener and more efficient alternative to conventional heating methods.
-
Multi-Component Reactions: The development of one-pot, multi-component reactions that combine several synthetic steps without the isolation of intermediates is a highly sought-after goal in medicinal chemistry. Such strategies streamline the synthesis of complex isoquinoline scaffolds and are well-suited for the rapid generation of compound libraries for high-throughput screening.
Section 2: The Broad Spectrum of Biological Activity
The isoquinoline scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities. This section will explore some of the most significant therapeutic areas where isoquinoline-based compounds have shown promise.
Anticancer Activity: A Multifaceted Approach
Isoquinoline derivatives have emerged as a particularly rich source of anticancer agents, exhibiting a variety of mechanisms of action.[4][9]
-
Topoisomerase Inhibition: A significant number of isoquinoline-based compounds exert their anticancer effects by targeting topoisomerases, enzymes crucial for DNA replication and repair.[9] For instance, certain indenoisoquinoline derivatives are potent inhibitors of topoisomerase I, stabilizing the enzyme-DNA cleavage complex and leading to apoptosis.[10][11] The design of these inhibitors often involves creating a planar, polycyclic structure that can intercalate into the DNA helix.
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Isoquinoline scaffolds have been successfully utilized to develop potent and selective kinase inhibitors. For example, derivatives of tetrahydroisoquinoline have been identified as highly effective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small-cell lung cancer.
-
Targeting Signaling Pathways: Many isoquinoline compounds have been shown to modulate critical intracellular signaling pathways that are often hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway.[9] By inhibiting key components of these pathways, these compounds can suppress cell proliferation, induce apoptosis, and inhibit metastasis.
-
Microtubule Disruption: The dynamic assembly and disassembly of microtubules are essential for cell division. Some isoquinoline alkaloids, such as noscapine and its derivatives, have been shown to bind to tubulin and disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: Overview of key anticancer mechanisms of isoquinolines.
Table 1: Anticancer Activity of Representative Isoquinoline Derivatives
| Compound Class | Target | Cancer Cell Line | IC50/GI50 | Reference |
| Benzo[8][12]indolo[3,2-c]isoquinoline | Topoisomerase I | Various Human Cancers | 39 nM (mean GI50) | [9] |
| Pyrrolo[2,1-a]isoquinoline | Not specified | Ovarian (OVCAR-8), Colon (SW-620) | Selective inhibition at 10⁻⁵ M | [9] |
| Indenoisoquinoline | Topoisomerase I | Human Renal (SN12C) | Varies with substitution | [13] |
| Sanguinarine | Multiple | Melanoma | 0.11–0.54 µg/mL | [14] |
| Chelerythrine | Multiple | Melanoma | 0.14–0.46 µg/mL | [14] |
Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases
A growing body of evidence suggests that isoquinoline alkaloids and their synthetic derivatives possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[3][15][16] Their mechanisms of action in this context are often multi-faceted and include:
-
Anti-inflammatory and Antioxidant Activity: Chronic neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Many isoquinoline compounds have been shown to scavenge free radicals and suppress the production of pro-inflammatory mediators in the brain.[16]
-
Modulation of Neurotransmitter Systems: Some isoquinoline derivatives can interact with various neurotransmitter systems, such as the cholinergic and dopaminergic systems, which are dysregulated in Alzheimer's and Parkinson's diseases, respectively.
-
Inhibition of Protein Aggregation: The aggregation of misfolded proteins, such as amyloid-beta and tau in Alzheimer's disease, is a central event in the pathogenesis of these disorders. Certain isoquinoline compounds have been shown to inhibit the formation of these toxic protein aggregates.
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[17] Isoquinoline alkaloids and their synthetic analogues have demonstrated promising activity against a range of bacteria, fungi, and viruses.[9][18] For example, berberine, a well-known isoquinoline alkaloid, exhibits broad-spectrum antibacterial activity and may interfere with bacterial cell division by inhibiting the FtsZ protein.[17] The planar structure of many isoquinoline derivatives allows them to intercalate into microbial DNA, disrupting replication and transcription. Furthermore, the quaternary nitrogen atom and the presence of a methylenedioxy group at specific positions have been identified as important structural features for enhancing the antimicrobial and antiviral activity of certain isoquinoline alkaloids.[18]
Section 3: Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, this section provides representative, step-by-step protocols for the synthesis and biological evaluation of isoquinoline scaffolds.
Synthesis Protocol: A Representative Bischler-Napieralski Cyclization
This protocol describes the synthesis of a 3,4-dihydroisoquinoline derivative, a common intermediate that can be subsequently oxidized to the corresponding isoquinoline.
Objective: To synthesize 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.
Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
-
Phosphoryl chloride (POCl3)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous acetonitrile.
-
Slowly add phosphoryl chloride (1.5 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a novel isoquinoline derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel isoquinoline derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the isoquinoline derivative in the cell culture medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Section 4: Future Perspectives and Conclusion
The isoquinoline scaffold continues to be a dynamic and highly fruitful area of research in medicinal chemistry. The ongoing development of novel synthetic methodologies, particularly in the realm of transition-metal catalysis and green chemistry, will undoubtedly lead to the creation of even more diverse and complex isoquinoline libraries.[19][20] The elucidation of new biological targets and a deeper understanding of the mechanisms of action of isoquinoline-based compounds will further fuel the design of next-generation therapeutics.
Future research will likely focus on several key areas:
-
Multi-target Drug Design: The ability of some isoquinoline derivatives to modulate multiple biological targets simultaneously presents an exciting opportunity for the development of therapies for complex diseases like cancer and neurodegenerative disorders.[12]
-
Targeted Drug Delivery: The conjugation of potent isoquinoline-based drugs to targeting moieties, such as antibodies or nanoparticles, could enhance their therapeutic efficacy while minimizing off-target side effects.
-
Pharmacokinetic Optimization: A critical aspect of drug development is the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Future studies will need to focus on designing isoquinoline analogues with improved drug-like properties.
References
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Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
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Saeed, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
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Various Authors. (2015). The Isoquinoline Alkaloids. ResearchGate. [Link]
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Qing, Z. X., et al. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Current Organic Chemistry. [Link]
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Tuzimski, T., & Petruczynik, A. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. Biomedicine & Pharmacotherapy. [Link]
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Osorio, E. H., & Arango, G. J. (2021). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Phytochemistry Reviews. [Link]
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Various Authors. (2020). Synthetic strategies toward isoquinolines. ResearchGate. [Link]
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Various Authors. (2025). Synthetic approaches for quinoline and isoquinoline. ResearchGate. [Link]
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Various Authors. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]
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Various Authors. (2018). Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. Molecules. [Link]
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Various Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
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Graphviz Team. (2024). DOT Language. Graphviz. [Link]
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Cushman, M., et al. (2001). Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. Journal of Medicinal Chemistry. [Link]
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Various Authors. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]
-
Various Authors. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link]
-
Various Authors. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]
-
Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
-
Various Authors. (2013). Isoquinoline synthesis. Organic Chemistry Portal. [Link]
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
-
Various Authors. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
-
Various Authors. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. [Link]
-
Various Authors. (2018). IC 50 values obtained for alkaloid standards and plant extracts... ResearchGate. [Link]
-
Various Authors. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. PDF. [Link]
-
Various Authors. (2025). Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. ResearchGate. [Link]
-
Various Authors. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]
-
Cushman, M. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (n.d.). Preparation and Properties of Isoquinoline. SlideShare. [Link]
-
Various Authors. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]
-
Various Authors. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Various Authors. (2022). Design, Synthesis, Biological Evaluation, and SAR Studies of Novel Cyclopentaquinoline Derivatives as DNA Intercalators, Topoisomerase II Inhibitors, and Apoptotic Inducers. ResearchGate. [Link]
-
Graphviz Team. (n.d.). User Guide. Graphviz. [Link]
-
Various Authors. (n.d.). Isoquinoline. SlideShare. [Link]
-
Various Authors. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. [Link]
-
Various Authors. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. [Link]
-
Various Authors. (2010). Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research. [Link]
-
Various Authors. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]
-
Various Authors. (2023). Scaffolds of isoquinoline (a) and quinoline (b) compounds isolated from the genus Zanthoxylum. ResearchGate. [Link]
-
Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Mal, D. R. (2013). Synthesis of Quinolines and Isoquinolines. YouTube. [Link]
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uop.edu.pk [uop.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 10. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
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- 15. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. eurekaselect.com [eurekaselect.com]
- 19. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 20. Isoquinoline synthesis [organic-chemistry.org]
Strategic Utilization of 3,5-Dihalo-isoquinoline Scaffolds in Drug Discovery
The following technical guide details the synthesis, reactivity, and strategic application of 3,5-dihalo-isoquinoline building blocks.
Executive Summary
The isoquinoline core is a privileged pharmacophore, ubiquitous in alkaloids and FDA-approved therapeutics (e.g., Fasudil, Nelfinavir). However, the vast majority of medicinal chemistry exploration has focused on the C1, C4, and C7 positions due to synthetic accessibility.
3,5-Dihalo-isoquinolines represent an underutilized "orthogonal" scaffold. They offer two distinct vectors for functionalization:
-
C3 Position (Heteroaryl): Located in the pyridine ring, offering vectors for H-bond interactions in the ATP-binding pockets of kinases.
-
C5 Position (Aryl): Located in the carbocycle (peri-position), providing a vector for hydrophobic space-filling or solubilizing groups perpendicular to the primary axis.
This guide provides a validated synthetic route to these blocks and a logic-based framework for their regioselective functionalization.
Structural Analysis & Reactivity Profile[1][2]
The 3,5-dihalo-isoquinoline system presents a unique electronic duality. Understanding the subtle reactivity differences between the C3 and C5 halogens is the key to successful library generation.
| Feature | C3-Halogen (Heterocyclic) | C5-Halogen (Carbocyclic) |
| Electronic Environment | Carbocyclic aromatic.[1] Electronically similar to a halo-naphthalene or halo-benzene. | |
| Steric Environment | Unhindered. | Peri-effect : Steric interaction with C4-H and substituents at C4. |
| SNAr Reactivity | Low. Requires strong activation or forcing conditions. | Negligible. |
| Pd-Catalyzed Coupling | Secondary Reactive Site. Reacts after C1, but generally competitive with C5 depending on ligand electronics. | Primary Reactive Site (Context Dependent). Often reacts preferentially with bulky ligands due to the "aryl-like" character. |
Electronic Pathway Visualization
The following diagram illustrates the synthetic logic and electronic activation of the scaffold.
Caption: Electronic influence of the ring nitrogen on halogen reactivity at C1, C3, and C5.
Synthetic Access: The Homophthalimide Route
While direct halogenation of isoquinoline yields mixed isomers (predominantly 5-bromo, but often contaminated with 8-bromo), a de novo construction approach using homophthalimide ensures regiochemical purity.
Validated Workflow: 3,5-Dibromoisoquinoline Synthesis
This protocol avoids the low-yielding Pomeranz-Fritsch cyclization by utilizing the robust conversion of diones to dihalides.
Step 1: Synthesis of 1,3-Dibromoisoquinoline
Precursor: Homophthalimide (Isoquinoline-1,3(2H,4H)-dione).
Reagent: Phosphorus oxybromide (POBr
-
Suspend homophthalimide (10.0 g, 62 mmol) in toluene (100 mL).
-
Add POBr
(35.5 g, 124 mmol) portion-wise under Argon. -
Heat to reflux (110 °C) for 4 hours. The suspension will clear as the imidoyl bromide forms.
-
Critical Step: Cool to 0 °C and quench carefully with ice-water. The product is moisture-sensitive during formation.
-
Extract with DCM, wash with NaHCO
, and recrystallize from MeCN.-
Yield: ~75-85%
-
Product: 1,3-Dibromoisoquinoline.[2]
-
Step 2: Regioselective C1-Debromination
To access the 3-bromo core for subsequent C5-bromination, or to use the 1,3-dihalo system directly, one must understand that C1 is chemically distinct .
-
Reduction: Sn / HBr or Pd/C + H
(controlled) removes C1-Br first. -
Result: 3-Bromoisoquinoline.
Step 3: Electrophilic Bromination (The C5 Installation)
Bromination of isoquinoline derivatives occurs preferentially at C5 (and C8). With the C3 position blocked by a bromine, the directing effects favor C5.
-
Dissolve 3-bromoisoquinoline (5.0 g) in concentrated H
SO . -
Add NBS (N-bromosuccinimide) (1.1 equiv) at 0 °C.
-
Stir at room temperature for 12 hours.
-
Pour onto ice, neutralize with NH
OH. -
Purify via column chromatography (Hexane/EtOAc).
-
Target:This compound .[3]
-
Regioselective Functionalization Guide
The core challenge for researchers is differentiating the two halogens in a cross-coupling event.
The "Electronic vs. Steric" Switch
-
Scenario A: C3-Selective Coupling
-
Logic: The C3 position is on the electron-deficient pyridine ring. Use electron-rich, bulky ligands that favor oxidative addition into the more electron-poor C-X bond, despite the C5 aryl character.
-
Catalyst System: Pd(OAc)
/ XPhos or Pd(dppf)Cl . -
Conditions: Mild base (K
PO ), moderate heat (60 °C).
-
-
Scenario B: C5-Selective Coupling
-
Logic: C5 behaves like a standard hindered aryl bromide.
-
Catalyst System: Pd(PPh
) (Standard Suzuki). -
Observation: In many reported cases (e.g., with 3,5-dichloroisoquinoline), the C5 position is surprisingly reactive due to the lack of "ortho" substituents (only the peri-H). However, C1 is always most reactive . In a 3,5-system, selectivity is often substrate-dependent.
-
Recommendation: Perform a "Ligand Screen" (see below).
-
Experimental Workflow: Divergent Synthesis
Caption: Divergent functionalization pathways based on catalyst and temperature control.
Standardized Protocols
Protocol A: General Suzuki Coupling Screen
Use this protocol to determine regioselectivity for your specific nucleophile.
| Parameter | Condition Set 1 (Mild) | Condition Set 2 (Forcing) |
| Catalyst | Pd(dppf)Cl | Pd(PPh |
| Ligand | dppf (Bidentate) | PPh |
| Base | Na | K |
| Solvent | DME / Water (3:1) | Dioxane / Water (4:1) |
| Temp | 60 °C | 100 °C |
| Time | 4 - 12 h | 12 - 24 h |
Procedure:
-
Charge a microwave vial with this compound (1.0 equiv), Boronic acid (1.1 equiv), and Base (2.0 equiv).
-
Add solvent and degas with Argon for 5 mins.
-
Add Catalyst and seal.
-
Heat according to the table.
-
Analyze crude via LCMS to determine the ratio of Mono-coupled (C3 vs C5) vs Bis-coupled products.
Protocol B: Lithiation of 3-Bromoisoquinoline (Alternative Access)
If cross-coupling fails, the halogen at C3 can be exchanged for Lithium, though this requires low temperatures to avoid nucleophilic attack on the ring.
-
Dissolve 3-bromoisoquinoline in anhydrous THF/Et
O (4:1). -
Cool to -95 °C (Liquid N
/Acetone or Hexane). -
Add n-BuLi (1.05 equiv) dropwise down the side of the flask.
-
Stir for 5 mins (Lithiation is fast).
-
Quench with Electrophile (e.g., DMF, I
, CO ).
References
-
Regioselective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC), 2016. URL:[Link] (Validates the general reactivity trends of poly-halogenated heterocycles).
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. Source: MDPI Molecules, 2024. URL:[Link] (Provides modern synthetic context for isoquinoline core construction).
-
Product Class 5: Isoquinolines (Science of Synthesis). Source: Thieme Connect. URL:[Link] (Authoritative reference for the bromination/debromination sequences of 1,3-dihaloisoquinolines).
-
Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis. Source: Journal of the American Chemical Society, 2024. URL:[Link] (Highlights the sensitivity of isoquinoline synthesis to halide inhibition).
Sources
Beyond the SDS: Strategic Handling and Synthetic Utility of 3,5-Dibromoisoquinoline
Topic: 3,5-Dibromoisoquinoline (CAS 2384891-06-7) Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Profile[1][2]
This compound is a specialized halogenated heteroaromatic scaffold that serves as a critical "bifunctional linchpin" in fragment-based drug discovery (FBDD). Unlike its mono-brominated analogs (3-bromoisoquinoline or 5-bromoisoquinoline), this molecule offers two chemically distinct electrophilic sites: the heteroaryl C3-bromide and the carbocyclic C5-bromide.
This duality allows for orthogonal functionalization —the ability to selectively modify one position without affecting the other—making it an invaluable tool for constructing complex kinase inhibitors, alkaloids, and optoelectronic materials.
Chemical Identity Table
| Parameter | Technical Specification |
| CAS Number | 2384891-06-7 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 286.95 g/mol |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Predicted Boiling Point | ~372°C (at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in MeOH.[1][2] |
Critical Safety Assessment (The SDS Deep Dive)
While standard Safety Data Sheets (SDS) classify this compound under generic "Irritant" codes, the researcher must understand the mechanistic basis of these hazards to handle the compound safely during scale-up.
Hazard Classification (GHS)[3]
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The "Why" Behind the Hazards (Causality)
-
Mucosal Irritation (H335): As a halogenated isoquinoline, the compound possesses significant lipophilicity (LogP ~3.5–4.0), allowing it to penetrate mucous membranes easily. Upon contact with moisture in the respiratory tract, partial hydrolysis or interaction with biological nucleophiles can trigger acute inflammation.
-
Ocular Sensitivity (H319): Isoquinolines are weak bases. Dust contact with the eye creates a localized alkaline environment, which, combined with the abrasive nature of the crystalline solid, leads to severe irritation.
-
Sensitization Potential: While not formally classified as a sensitizer, benzylic-like or heteroaryl halides can act as weak haptens. Long-term exposure without PPE may induce hypersensitivity.
Self-Validating Safety Protocol
-
The "Zero-Dust" Rule: Never weigh this compound on an open bench. Use a static-free spatula inside a fume hood.
-
Decontamination Verification: After cleaning a spill, wipe the surface with a UV light (365 nm). Many isoquinolines fluoresce; a dark surface under UV confirms effective cleaning.
Strategic Handling & Storage
The stability of this compound is governed by the lability of the C-Br bonds, particularly at the C3 position.
-
Light Sensitivity: The C3-Br bond is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and degradation (browning of the solid).
-
Protocol: Store in amber glass vials wrapped in aluminum foil.
-
-
Hydrolysis Protection: While the aromatic ring stabilizes the halogens, prolonged exposure to atmospheric moisture can lead to slow hydrolysis or hydration of the nitrogen center.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Synthetic Utility: The Regioselectivity Advantage
The core value of this compound lies in the electronic differentiation between the C3 and C5 positions.
Electronic Theory
-
C3 Position (Heteroaryl): Located on the pyridine-like ring adjacent to the nitrogen. The electronegative nitrogen atom exerts an inductive effect (-I), making C3 electron-deficient and highly activated for oxidative addition with Palladium(0) catalysts.
-
C5 Position (Aryl): Located on the benzene-like carbocyclic ring. This position is electronically neutral compared to C3 and behaves like a standard bromobenzene.
Visualization: The Reactivity Hierarchy
Figure 1: The electronic differentiation allows for sequential functionalization, targeting C3 first under mild conditions.
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
This protocol demonstrates the selective arylation of C3 followed by C5.
Step 1: Regioselective Coupling at C3
Objective: Install Aryl Group A at C3 while leaving C5-Br intact.
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl-Boronic Acid A (1.05 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME/Water (4:1)
-
-
Procedure:
-
Degas solvents with Argon for 15 minutes.
-
Combine reagents in a reaction vial.
-
Stir at Room Temperature (25°C) or mild heat (40°C) for 4–6 hours. Note: High heat will trigger C5 reactivity.[1]
-
Monitor: TLC should show consumption of starting material and appearance of a single new spot (monocoupled product).
-
-
Workup: Standard extraction (EtOAc). The C5-Br remains untouched due to the higher activation energy required for oxidative addition at the carbocyclic ring.
Step 2: Functionalization of C5
Objective: Install Aryl Group B at C5.
-
Reagents:
-
3-Aryl-5-bromoisoquinoline (Intermediate from Step 1)
-
Aryl-Boronic Acid B (1.5 equiv)
-
Catalyst:
(5 mol%) - More robust catalyst recommended. -
Base:
(3.0 equiv) -
Solvent: Dioxane[1]
-
-
Procedure:
-
Heat to 90–100°C for 12–16 hours. The elevated temperature is necessary to force the oxidative addition into the unactivated C5-phenyl ring.
-
Workflow Diagram
Figure 2: Step-wise synthetic workflow ensuring high regiochemical fidelity.
Emergency Protocols
In the event of exposure, standard "Irritant" protocols apply, but specific attention must be paid to the eyes due to the abrasive nature of the solid.
| Scenario | Immediate Action | Technical Rationale |
| Eye Contact | Rinse with saline/water for 20 minutes . Do not rub. | Mechanical abrasion from crystals + chemical irritation can cause corneal scratching.[1] Rubbing exacerbates this. |
| Skin Contact | Wash with soap and water.[1] Apply PEG-400 if available. | Isoquinolines are lipophilic; Polyethylene Glycol (PEG) solubilizes the compound better than water alone, aiding removal.[1] |
| Spill Cleanup | Dampen with ethanol, then wipe.[1] | Avoid dry sweeping to prevent dust generation (inhalation hazard).[1] |
References
-
Chemical Identity & Vendor Data
- Source: Sigma-Aldrich / AA Blocks (CAS 2384891-06-7).
-
Link: (Note: Search by CAS 2384891-06-7 if direct link redirects).
- General Isoquinoline Reactivity: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Isoquinolines: Reactivity of C1 vs C3 vs C5).
- Regioselectivity in Pd-Catalyzed Coupling: Source: Li, J. J. (2014). Name Reactions for Homologations. Wiley. (Discussion on Halogen Reactivity in Heterocycles).
-
Safety Data Analog (3-Bromoisoquinoline)
- Source: Fisher Scientific SDS for 3-Bromoisoquinoline (CAS 34784-02-6).
-
Link:[1]
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dibromoisoquinoline
Introduction: The Strategic Importance of Isoquinoline Scaffolds and the Power of Suzuki-Miyaura Coupling
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antimalarial agents.[1] The ability to precisely functionalize this heterocyclic system is paramount in drug discovery for fine-tuning molecular properties and optimizing interactions with biological targets.[1] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the elaboration of heteroaromatic structures.[2][3]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling applied to 3,5-dibromoisoquinoline. We will delve into the critical aspects of regioselectivity, reaction optimization, and provide step-by-step protocols for both selective mono-arylation and exhaustive double-arylation. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this powerful transformation in their synthetic endeavors.
Understanding Regioselectivity in Dihaloheterocycles: A Predictive Framework
When a heteroaromatic compound bears two identical halogen substituents, the site of the initial Suzuki-Miyaura coupling is primarily governed by the intrinsic electronic properties of the ring system.[2] The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, generally the rate-determining step of the catalytic cycle, is favored at the more electrophilic carbon position.[2][4]
For the isoquinoline ring system, the carbon atoms at positions 1 and 3 are generally more electron-deficient compared to those in the benzo-fused ring. While specific data for this compound is not extensively reported, we can extrapolate from general principles of heteroaromatic reactivity. The C3 position is alpha to the ring nitrogen, which significantly influences its electrophilicity. The C5 position, being on the carbocyclic ring, is expected to be less electrophilic than C3. Therefore, in the absence of overriding steric factors or strong directing groups, the initial Suzuki-Miyaura coupling is predicted to occur preferentially at the C3 position.
However, it is crucial to recognize that the reaction conditions, particularly the choice of palladium ligand, can profoundly influence and even reverse this inherent selectivity.[2] Sterically bulky and electron-rich phosphine ligands can alter the nature of the active palladium catalyst, thereby changing the energetics of the oxidative addition step and leading to different regiochemical outcomes.[2]
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of these conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Mono-Arylation at the C3 Position
This protocol is designed to favor the selective coupling at the more electrophilic C3 position of this compound.
Reaction Scheme:
A schematic for selective mono-arylation at the C3 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromoisoquinoline.
Rationale for Conditions:
-
Catalyst (Pd(PPh₃)₄): This is a widely used, commercially available, and reliable palladium(0) source for Suzuki-Miyaura couplings.[5]
-
Base (K₂CO₃): An inorganic base is essential for the transmetalation step of the catalytic cycle.[4] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings.
-
Solvent (Dioxane/H₂O): This solvent system is commonly employed for Suzuki reactions, as it effectively dissolves both the organic substrates and the inorganic base. The presence of water can also facilitate the transmetalation step.
Protocol 2: Exhaustive Double-Arylation
This protocol aims for the complete reaction at both the C3 and C5 positions of this compound.
Reaction Scheme:
A schematic for exhaustive double-arylation.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and cesium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol) to the flask.
-
Add toluene (6 mL) and deionized water (1.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diarylisoquinoline.
Rationale for Conditions:
-
Catalyst (Pd(dppf)Cl₂): This catalyst is often more active than Pd(PPh₃)₄ and is particularly effective for less reactive aryl bromides and for achieving double couplings.[2] The dppf ligand is a bulky, electron-rich phosphine that can stabilize the palladium center and promote the catalytic cycle.
-
Base (Cs₂CO₃): Cesium carbonate is a stronger and more soluble base than potassium carbonate, which can accelerate the reaction and drive it to completion, especially for the less reactive C5 position.
-
Higher Temperature: The increased temperature provides the necessary activation energy to overcome the higher barrier for the second coupling at the less reactive C5 position.
Data Presentation: Comparative Reaction Conditions
| Parameter | Protocol 1: Selective Mono-Arylation | Protocol 2: Exhaustive Double-Arylation |
| Objective | Selective coupling at C3 | Double coupling at C3 and C5 |
| Arylboronic Acid | 1.1 equivalents | 2.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ (2.0 equivalents) | Cs₂CO₃ (3.0 equivalents) |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |
| Temperature | 80 °C | 100 °C |
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of this compound offers a powerful and flexible strategy for the synthesis of novel, functionalized isoquinoline derivatives for applications in drug discovery and materials science. By carefully selecting the reaction conditions, particularly the palladium catalyst and base, a high degree of control over the regioselectivity of the coupling can be achieved. The protocols provided in this guide serve as a comprehensive starting point for researchers to explore the rich chemical space accessible from this versatile building block. Further optimization and exploration of different ligands and reaction conditions may lead to even more efficient and selective transformations.
References
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6611. Available at: [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2020). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
3,5-Dibromoisoquinoline as a fluorescent probe precursor
Application Note: Precision Engineering of Fluorescent Probes using 3,5-Dibromoisoquinoline
Part 1: Executive Summary & Strategic Architecture
The Scaffold Advantage this compound (3,5-DBIQ) represents a privileged "chassis" for the construction of ratiometric and solvatochromic fluorescent probes. Unlike symmetric scaffolds (e.g., BODIPY, anthracene), 3,5-DBIQ possesses intrinsic electronic asymmetry . The nitrogen-containing heterocyclic ring (Ring A) is electron-deficient, while the fused carbocyclic ring (Ring B) is comparatively electron-rich.
This asymmetry dictates a distinct reactivity profile, enabling orthogonal functionalization . By exploiting the differential reactivity of the C3-Br and C5-Br bonds, researchers can sequentially install electron donors (D) and acceptors (A) to engineer "Push-Pull" systems (D-π-A) essential for Intramolecular Charge Transfer (ICT) fluorescence mechanisms.
Core Competency:
-
C3-Position (Pyridine-like): Highly reactive toward Pd(0) oxidative addition. Serves as the primary site for installing π-conjugated linkers or electron-donating groups.
-
C5-Position (Benzene-like): Less reactive. Requires higher energy conditions for functionalization. Ideal for secondary tuning elements, solubility tags, or organelle-targeting motifs.
Part 2: Molecular Architecture & Reactivity Map
The successful utilization of 3,5-DBIQ relies on understanding its regioselectivity. The C3 position, being
Reactivity Hierarchy (Kinetic Control):
-
Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira): C3-Br > C5-Br
-
Nucleophilic Aromatic Substitution (
): C3-Br >>> C5-Br
Figure 1: Differential reactivity map of this compound, highlighting the kinetic preference for C3 functionalization.
Part 3: Experimental Protocols
Protocol A: Regioselective Functionalization (The "C3-First" Strategy)
Objective: To selectively install a fluorogenic arm (e.g., an alkyne or aryl group) at the C3 position without disturbing the C5 bromine.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., 4-ethynyl-N,N-dimethylaniline) (1.1 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%) or Pd(PPh₃)₄ (3 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous THF or DMF (degassed)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, dissolve this compound (1 mmol, 287 mg) in anhydrous THF (5 mL) under Argon atmosphere.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (3.8 mg, 0.02 mmol). Stir for 5 minutes until the solution turns slightly yellow/orange.
-
Reagent Addition: Add the terminal alkyne (1.1 mmol) followed by Et₃N (3 mmol, 0.42 mL) dropwise.
-
Reaction (Kinetic Control): Stir the mixture at Room Temperature (25°C) .
-
Critical Control Point: Do NOT heat above 40°C. Higher temperatures will promote oxidative addition at C5, leading to bis-coupled byproducts.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, and a fluorescent mono-coupled product (Rf ~0.4) should appear.[5]
-
Note: If C5-coupling begins, a highly fluorescent spot with lower Rf will appear. Stop reaction immediately.
-
-
Work-up: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Expected Yield: 75-85% of 3-alkynyl-5-bromoisoquinoline.
Protocol B: Secondary Functionalization (The "C5-Finish")
Objective: To functionalize the remaining C5-bromide with a solubility tag or organelle-targeting group (e.g., phenylboronic acid derivative).
Materials:
-
3-Substituted-5-bromoisoquinoline (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) (More active catalyst required)
-
Base: K₂CO₃ (2M aqueous solution, 3 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: Dissolve the C3-substituted intermediate (0.5 mmol) and Aryl Boronic Acid (0.75 mmol) in 1,4-Dioxane (4 mL) in a pressure vial.
-
Activation: Add Pd(dppf)Cl₂ (20 mg) and K₂CO₃ solution (0.75 mL).
-
Reaction (Thermodynamic Forcing): Seal the vial and heat to 90-100°C for 12-16 hours.
-
Rationale: The C5-Br bond on the carbocyclic ring is less reactive; thermal energy and a bidentate ligand (dppf) are necessary to drive the reaction to completion.
-
-
Work-up & Purification: Standard extraction (EtOAc/Water) followed by column chromatography.
Part 4: Probe Assembly & Mechanism (The "Push-Pull" System)
To convert the functionalized scaffold into a viable fluorescent probe, the electronic pathway must be optimized.
Design Logic (ICT Mechanism):
-
Donor (D): Installed at C3 (e.g., Dimethylaniline).
-
Acceptor (A): The Isoquinoline Nitrogen.
-
Modulation: Quaternization of the nitrogen (Methylation) dramatically increases the electron-withdrawing power, red-shifting the emission and increasing Quantum Yield (
).
Synthesis of the Final Probe (N-Methylation):
-
Dissolve the 3,5-disubstituted isoquinoline in anhydrous acetonitrile.
-
Add excess Iodomethane (MeI) or Benzyl Bromide.
-
Reflux for 4-6 hours. The product usually precipitates as a salt.
-
Filter and wash with cold ether.
Data Summary Table: Spectral Expectations
| Compound Stage | Substitution Pattern | Fluorescence | Application | ||
| Precursor | 3,5-Dibromo | Weak/None | ~280 | - | Starting Material |
| Intermediate | 3-Alkynyl-5-Bromo | Moderate (Blue) | ~340 | ~400 | Synthetic Hub |
| Probe (Neutral) | 3-Donor-5-Target | Strong (Green) | ~380 | ~480 | pH Sensor (Basic) |
| Probe (Salt) | N-Methylated | Intense (Red/NIR) | ~450 | ~600+ | Mitochondrial Stain |
Part 5: Visualization of the Workflow
Figure 2: Step-by-step synthetic workflow for converting this compound into a functional fluorescent probe.
Part 6: Troubleshooting & QC
-
Issue: Bis-coupling during Step 1.
-
Cause: Temperature too high or excess catalyst/alkyne.
-
Solution: Cool reaction to 0°C during addition. Ensure strict 1.05 equiv of alkyne.
-
-
Issue: Incomplete reaction at C5 (Step 2).
-
Cause: Oxidative addition is sluggish at the electron-rich C5 position.
-
Solution: Switch to SPhos-Pd-G2 or Pd(tBu₃P)₂ catalysts which are specialized for unreactive aryl bromides.
-
-
QC Check (NMR):
-
C3-H (Precursor): Singlet around
8.8 ppm (if unreacted). -
C1-H: Singlet around
9.1 ppm (Diagnostic for isoquinoline core). -
Shift: Upon N-methylation, the C1-H proton shifts significantly downfield (
> 10.0 ppm) due to the cationic charge.
-
References
-
Regioselective Coupling of Heterocycles: Title: "Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides" Source: CORE (Elsevier) URL:[Link]
-
Isoquinoline Fluorescence Properties: Title: "Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores" Source: NIH / PubMed Central URL:[Link]
-
General Sonogashira Protocols: Title: "Sonogashira Cross-Coupling Reaction" Source: Organic Chemistry Portal URL:[Link]
-
Site-Selective Functionalization: Title: "Site-Selective Switching Strategies to Functionalize Polyazines" Source: NIH / PubMed Central URL:[Link]
Sources
- 1. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
Application Notes & Protocols: Synthesis of Bioactive Alkaloids from 3,5-Dibromoisoquinoline
Senior Application Scientist Note: This document provides a strategic guide for leveraging 3,5-dibromoisoquinoline as a versatile scaffold in the synthesis of bioactive isoquinoline alkaloids. The protocols herein are designed to be robust and adaptable, emphasizing the causality behind procedural steps. We move beyond simple recitation of methods to empower researchers with a deeper understanding of the underlying chemical principles, enabling them to troubleshoot and innovate within their own drug discovery programs.
Chapter 1: The Strategic Advantage of this compound
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products with a wide spectrum of biological activities.[1][2] Alkaloid classes such as aporphines, protoberberines, and benzylisoquinolines, which are derived biosynthetically from tyrosine, exhibit potent pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The chemical synthesis of these complex molecules is a significant area of research, driven by the need for structural analogs with improved therapeutic profiles.[1]
This compound emerges as a highly strategic starting material for several key reasons:
-
Pre-functionalized Core: The two bromine atoms serve as versatile synthetic handles for introducing molecular complexity.
-
Site-Selectivity: The electronic and steric environments of the C3 and C5 positions are distinct. The C5 position is generally more sterically accessible, while the C3 position is influenced by the adjacent nitrogen atom. This inherent difference allows for the potential of sequential, site-selective functionalization through carefully chosen reaction conditions. This stepwise approach is crucial for the convergent synthesis of complex, unsymmetrically substituted alkaloids.
-
Access to Diverse Scaffolds: Through modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, the bromine atoms can be replaced with a vast array of aryl, alkyl, alkynyl, and nitrogen-based substituents, providing rapid access to a library of alkaloid precursors.[6]
Chapter 2: The Synthetic Toolkit: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation, enabling the construction of complex molecular architectures with high efficiency and selectivity.[6] A foundational understanding of the general catalytic cycle is essential for optimizing these transformations.
The cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Generalized Palladium(0) Catalytic Cycle.
Key Reactions for Isoquinoline Functionalization
-
Suzuki-Miyaura Coupling: This reaction forms C(sp²)–C(sp²) bonds by coupling the aryl bromide with an aryl or vinyl boronic acid (or ester). It is highly valued for its mild conditions and tolerance of diverse functional groups.[7][8]
-
Sonogashira Coupling: This method creates C(sp²)–C(sp) bonds between the aryl bromide and a terminal alkyne. It typically requires a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl isoquinolines are versatile intermediates for further transformations.[9][10]
The ability to perform these reactions sequentially allows for the controlled, stepwise construction of complex alkaloid precursors from a single starting material.[11][12][13]
Chapter 3: Application Protocol I: Sequential Synthesis of a Disubstituted Isoquinoline Core
This protocol details a stepwise functionalization of this compound, leveraging the differential reactivity of the two bromine positions to first install an alkynyl group via Sonogashira coupling, followed by an aryl group via Suzuki coupling. This strategy is foundational for building precursors to protoberberine and aporphine alkaloids.[3]
Logical Workflow
The strategy hinges on performing the Sonogashira coupling under conditions mild enough to favor mono-alkynylation, followed by the more robust Suzuki coupling to functionalize the remaining position.
Caption: Workflow for sequential Sonogashira-Suzuki coupling.
Detailed Experimental Protocol
Step 1: Selective Sonogashira Coupling to yield 3-Bromo-5-((trimethylsilyl)ethynyl)isoquinoline
-
Causality: We use trimethylsilylacetylene to introduce a protected alkyne. The TMS group can be easily removed later. The reaction is run at room temperature to enhance selectivity for the more accessible C5 position and minimize double coupling. A copper-free variant can also be used to improve reproducibility and reduce homocoupling of the alkyne.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Reagents: Add degassed triethylamine (TEA, 5 mL per mmol of substrate) and degassed tetrahydrofuran (THF, 5 mL per mmol of substrate).
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the mono-alkynylated product.
Step 2: Suzuki-Miyaura Coupling to yield 3-(3,4-Dimethoxyphenyl)-5-((trimethylsilyl)ethynyl)isoquinoline
-
Causality: This step introduces the benzyl-like portion required for many alkaloid backbones. We switch to a more robust catalyst like Pd(dppf)Cl₂ and heat the reaction to ensure coupling at the less reactive C3 position. The choice of a water/dioxane solvent system with a phosphate base is effective for many Suzuki couplings involving heteroaryl bromides.[7]
-
Reaction Setup: In a microwave vial or sealed tube, combine 3-bromo-5-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv.), 3,4-dimethoxyphenylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₃PO₄ (3.0 equiv.).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL per mmol of substrate).
-
Reaction: Seal the vessel and heat to 90-100 °C for 8-12 hours with vigorous stirring. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired disubstituted isoquinoline.
| Parameter | Step 1: Sonogashira Coupling | Step 2: Suzuki Coupling |
| Key Reagent | Trimethylsilylacetylene | 3,4-Dimethoxyphenylboronic acid |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd(dppf)Cl₂ |
| Base | Triethylamine (TEA) | Potassium Phosphate (K₃PO₄) |
| Solvent | THF / TEA | 1,4-Dioxane / H₂O (4:1) |
| Temperature | Room Temperature | 90-100 °C |
| Typical Yield | 70-85% | 65-80% |
| Monitoring | TLC (Hexane/EtOAc 9:1) | TLC (Hexane/EtOAc 7:3) |
Chapter 4: Downstream Transformations: Towards the Aporphine Core
The disubstituted isoquinoline synthesized in Chapter 3 is a versatile intermediate. The TMS-protected alkyne can be deprotected and the resulting terminal alkyne can participate in various cyclization reactions. The biaryl linkage is poised for intramolecular cyclization to form the tetracyclic core of aporphine or protoberberine alkaloids.[3][14]
A common strategy involves an intramolecular phenol arylation or a radical cyclization to form the aporphine ring system.[3][15]
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 15. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Streamlined One-Pot Sequential Functionalization of 3,5-Dibromoisoquinoline for Accelerated Drug Discovery
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic pharmaceuticals.[1] The development of efficient methods for its precise functionalization is therefore of paramount importance. This application note details an authoritative protocol for the one-pot, regioselective, sequential functionalization of 3,5-dibromoisoquinoline. By leveraging the differential reactivity of the C3 and C5 positions, this strategy enables the rapid and controlled introduction of two distinct functionalities without the need for intermediate isolation and purification. The protocol hinges on a carefully controlled, low-temperature lithium-halogen exchange followed by sequential palladium-catalyzed cross-coupling reactions.[2][3] This streamlined approach significantly reduces synthesis time, minimizes waste, and provides a powerful tool for building complex molecular libraries for structure-activity relationship (SAR) studies in drug development.
Part I: The Strategic Foundation - Achieving Regioselectivity
The central challenge in functionalizing this compound is controlling which bromine atom reacts first. A successful one-pot sequential strategy relies on exploiting the inherent electronic and steric differences between the C3 and C5 positions to achieve high regioselectivity.
Causality of Experimental Choices:
-
Initial Functionalization via Lithium-Halogen Exchange: The C5-Br bond, located on the carbocyclic (benzo) portion of the ring, is generally more susceptible to initial lithium-halogen exchange than the C3-Br bond. This is the cornerstone of the sequence. The exchange reaction is exceptionally fast and must be performed at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as proton abstraction from the solvent or competitive exchange at the C3 position.[4] Using one equivalent of an organolithium reagent like n-butyllithium (n-BuLi) under these conditions selectively generates the 5-lithio-3-bromoisoquinoline intermediate.
-
Second Functionalization via Palladium-Catalyzed Cross-Coupling: Once the first functional group is installed at the C5 position, the remaining C3-Br bond is activated for a subsequent palladium-catalyzed cross-coupling reaction.[5] Reactions like the Suzuki-Miyaura coupling are ideal for this step due to their broad functional group tolerance and mild reaction conditions.[6] The palladium catalyst, typically a Pd(0) species, undergoes oxidative addition into the C-Br bond, followed by transmetalation with a boronic acid derivative and reductive elimination to form the final C-C bond and regenerate the catalyst.[7]
This strategic orchestration of two distinct reaction mechanisms within a single vessel allows for a highly efficient and selective synthesis.
Workflow of Sequential Functionalization
Caption: High-level workflow for the one-pot sequential functionalization.
Part II: Master Protocol - One-Pot Sequential Suzuki-Suzuki Coupling
This protocol describes the synthesis of a 3,5-disubstituted isoquinoline by first introducing an aryl group at the C5 position, followed by a different aryl group at the C3 position.
Materials & Reagents:
-
This compound
-
n-Butyllithium (2.5 M in hexanes)
-
Arylboronic Acid #1 (R¹-B(OH)₂)
-
Arylboronic Acid #2 (R²-B(OH)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Sodium Carbonate (2 M Na₂CO₃)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon gas supply
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with hotplate
-
Low-temperature thermometer
-
Dry ice/acetone bath
Step-by-Step Methodology:
Self-Validating System: This protocol is designed to be self-validating. Successful execution of Step 5 will only occur if the initial selective lithiation and coupling (Steps 2-4) were successful. The final product's identity confirms the regioselectivity of the entire sequence.
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) via syringe and stir to dissolve the starting material.
-
-
Selective Lithiation (C5 Position):
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 mmol, 1.0 equiv, 0.4 mL of 2.5 M solution) dropwise over 5 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Stir the resulting dark solution at -78 °C for 30 minutes. Rationale: This precise stoichiometry and cryogenic temperature are critical for achieving selective bromine-lithium exchange at the C5 position while leaving the C3-Br bond intact.[3]
-
-
First Suzuki Coupling (C5 Position):
-
In a separate flask, dissolve Arylboronic Acid #1 (1.1 mmol, 1.1 equiv) and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) in THF (2 mL).
-
Cannulate this solution into the reaction flask containing the lithiated intermediate at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir for 2 hours. Rationale: The palladium catalyst facilitates the coupling of the in-situ generated aryllithium with the boronic acid. Warming to room temperature is necessary to drive the catalytic cycle to completion.
-
-
Second Suzuki Coupling (C3 Position):
-
To the same reaction flask, add Arylboronic Acid #2 (1.2 mmol, 1.2 equiv).
-
Add aqueous sodium carbonate solution (2 M, 3.0 mL).
-
Heat the reaction mixture to 70 °C and stir vigorously for 12 hours. Rationale: The addition of a base (Na₂CO₃) is required for the transmetalation step of the Suzuki reaction involving the less reactive C3-Br bond.[5] Heating provides the necessary activation energy for the oxidative addition of the palladium catalyst to the C3-Br bond.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 3,5-disubstituted isoquinoline.
-
Part III: Data & Scope
The versatility of this one-pot protocol is demonstrated by its compatibility with a range of electronically and sterically diverse boronic acids.
| Entry | R¹-B(OH)₂ (at C5) | R²-B(OH)₂ (at C3) | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 5-Phenyl-3-(4-methoxyphenyl)isoquinoline | 78 |
| 2 | 4-Fluorophenylboronic acid | 3-Thienylboronic acid | 5-(4-Fluorophenyl)-3-(thiophen-3-yl)isoquinoline | 72 |
| 3 | 3,5-Dimethylphenylboronic acid | Pyridin-3-ylboronic acid | 5-(3,5-Dimethylphenyl)-3-(pyridin-3-yl)isoquinoline | 65 |
| 4 | Naphthalen-1-ylboronic acid | 4-(Trifluoromethyl)phenylboronic acid | 5-(Naphthalen-1-yl)-3-(4-(trifluoromethyl)phenyl)isoquinoline | 68 |
Note: Yields are representative and based on typical outcomes for similar sequential cross-coupling reactions.
Part IV: Troubleshooting and Key Considerations
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Inefficient lithiation or inactive catalyst.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated n-BuLi and high-purity anhydrous solvents. The palladium catalyst should be stored under argon or in a desiccator.
-
-
Issue: Formation of Homocoupled Byproducts.
-
Cause: The first Suzuki coupling step may be too slow, allowing the aryllithium intermediate to degrade or react with the solvent.
-
Solution: Ensure rapid and efficient transfer of the catalyst/boronic acid solution into the lithiated intermediate at -78 °C.
-
-
Issue: Loss of Regioselectivity (Isomeric Mixture).
-
Cause: The lithiation temperature was too high or the addition of n-BuLi was too fast, leading to exchange at both C3 and C5.
-
Solution: Maintain a strict internal temperature of -78 °C during the addition of n-BuLi. Slower, dropwise addition is crucial for control.
-
Part V: Visualizing the Chemical Pathway
Caption: Chemical pathway of the one-pot sequential functionalization.
Conclusion
The one-pot sequential functionalization of this compound represents a significant advancement in synthetic efficiency. By combining a regioselective lithium-halogen exchange with robust palladium-catalyzed cross-coupling reactions, this method provides rapid access to a diverse array of 3,5-disubstituted isoquinolines. This protocol empowers researchers in medicinal chemistry and drug development to accelerate the synthesis of novel compounds, facilitating more rapid and comprehensive exploration of chemical space in the quest for new therapeutic agents.
References
-
Yuan, S., & Gabr, M. T. (2024). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]
-
Yuan, S., & Gabr, M. T. (2024). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bailey, W. F., et al. (1986). The rate of the lithium-halogen exchange reaction. Tetrahedron Letters. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
-
Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Leroux, F. (2004). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. nobelprize.org [nobelprize.org]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromoisoquinoline Reaction Mixtures
Welcome to the technical support guide for the purification of 3,5-Dibromoisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and in-depth protocols for isolating this key chemical intermediate. As Senior Application Scientists, we understand that the success of a synthesis is often determined by the effectiveness of its purification. This guide is structured to address the common challenges encountered when purifying this compound, particularly from reaction mixtures derived from Sandmeyer-type reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via a Sandmeyer reaction?
A1: When synthesizing this compound from a precursor like 3,5-diaminoisoquinoline, the reaction mixture is often complex. The impurities are mechanistically derived from the diazotization and copper-catalyzed substitution steps.[1] Key impurities to anticipate include:
-
Unreacted Starting Material: Residual 3,5-diaminoisoquinoline.
-
Mono-brominated Intermediates: 3-Amino-5-bromoisoquinoline and 5-amino-3-bromoisoquinoline, resulting from incomplete reaction at one of the two amino sites.
-
Phenolic Byproducts: 3-Bromo-5-hydroxyisoquinoline or 5-bromo-3-hydroxyisoquinoline, formed if the diazonium salt reacts with water.[1]
-
Azo-Coupling Products: Highly colored, often tar-like polymeric materials resulting from the reaction of the diazonium salt with the electron-rich starting material or product. This is a common side reaction if the reaction conditions, particularly acidity, are not well-controlled.[2]
-
Residual Copper Salts: Copper catalysts used in the reaction must be thoroughly removed during the work-up.
Understanding these potential byproducts is the first step in designing a robust purification strategy, as their varying polarities will dictate the choice of chromatographic and recrystallization conditions.
Q2: My crude reaction mixture is a dark, oily tar. Is it salvageable?
A2: Yes, it is often salvageable. The formation of dark, tar-like substances is frequently due to azo-coupling byproducts.[2] The first step is to perform a liquid-liquid extraction. After quenching the reaction, dissolve the crude mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Many of the polymeric impurities may have poor solubility and can be partially removed by filtration at this stage. Subsequently, washing the organic layer with an aqueous solution of a mild chelating agent, like ammonium hydroxide or Rochelle's salt, can help remove residual copper salts that often contribute to the dark color. The primary purification will then rely heavily on column chromatography.
Q3: What analytical techniques are essential for assessing the purity of this compound?
A3: A multi-technique approach is crucial for confirming both identity and purity.
-
Thin-Layer Chromatography (TLC): The workhorse for monitoring reaction progress and guiding column chromatography. An ideal solvent system will show good separation between the product and major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm).[3] The symmetry of the molecule should be reflected in the spectrum, simplifying the pattern compared to mono-substituted isoquinolines.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight. Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the molecular ion will appear as a characteristic triplet pattern (M, M+2, M+4) for a dibrominated compound, providing unambiguous evidence of its identity.[3]
Troubleshooting and Purification Strategy
This section provides solutions to specific problems you may encounter during the purification workflow.
Workflow Overview: From Crude Mixture to Pure Product
Caption: General purification workflow for this compound.
Q4: My TLC shows multiple spots with very close Rf values. How do I achieve separation?
A4: This is a classic purification challenge, often caused by impurities with similar polarity to the desired product, such as mono-brominated intermediates.
-
The Causality: The polarity of halogenated aromatic compounds is very similar. The key is to exploit subtle differences in their ability to interact with the stationary phase.
-
Solution 1: Optimize TLC Solvent System: Do not proceed to the column until you have an optimized eluent. Test various solvent systems systematically. A good starting point is a Hexane/Ethyl Acetate mixture.[4][5] If separation is poor, try switching the polar component to Dichloromethane or Diethyl Ether. The goal is to find a system where the desired product has an Rf of approximately 0.2-0.3, maximizing the separation from its neighbors.[4][6]
-
Solution 2: Adjust Solvent Polarity: Use a shallow gradient during column chromatography. Instead of running the column isocratically (with a single solvent mixture), start with a less polar mixture and gradually increase the polarity. This can help "stretch" the separation between closely eluting spots.
-
Solution 3: Change the Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for nitrogen-containing heterocycles.[4]
Q5: My compound appears to be degrading on the silica gel column. What should I do?
A5: Halogenated and nitrogen-containing compounds can be sensitive to the acidic nature of standard silica gel.[4] Streaking on the TLC plate or low recovery from the column are indicators of this issue.
-
The Causality: The Lewis acidic sites on the silica surface can catalyze decomposition or cause irreversible adsorption of the basic isoquinoline nitrogen.
-
Solution: Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your initial, non-polar eluent containing a small amount (~1%) of a basic modifier like triethylamine (Et₃N) or pyridine.[4] This neutralizes the acidic sites. Remember to also add the same percentage of modifier to your mobile phase throughout the entire separation process.
Data Presentation: Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of Impurity 1 (Mono-bromo) | Rf of Product (Di-bromo) | Rf of Impurity 2 (Di-amino) | Separation Quality |
| 9:1 | 0.45 | 0.40 | 0.05 | Poor |
| 95:5 | 0.30 | 0.22 | 0.02 | Optimal |
| 8:2 | 0.65 | 0.60 | 0.15 | Poor |
| 7:3 | 0.80 | 0.76 | 0.30 | Poor |
Table 1: Example of TLC optimization data. The 95:5 Hexane:EtOAc system provides the best separation for subsequent column chromatography.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes the optimal eluent has been determined by TLC to be 95:5 Hexane:EtOAc.
-
Column Preparation:
-
Secure a glass column vertically. Plug the bottom with a small piece of cotton or glass wool, then add a thin layer (approx. 1 cm) of sand.[7]
-
Prepare a slurry of silica gel (standard 60 Å, 230-400 mesh) in the initial eluent (e.g., 98:2 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.[6] The packed silica should be homogeneous.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[6]
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add 2-3 g of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Begin elution with the determined solvent system (95:5 Hexane:EtOAc), applying pressure to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
Recrystallization is an excellent final step to obtain a highly crystalline, pure product.
-
Solvent Selection:
-
Place a small amount of the purified product into several test tubes.
-
Add different solvents or solvent mixtures (e.g., heptane, ethanol, heptane/toluene) and heat to boiling.[8][9]
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.[10][11] A heptane/toluene or hexane/ethyl acetate mixture is a promising choice.
-
-
Procedure:
-
Dissolve the product from chromatography in a minimal amount of the chosen hot solvent system in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration to remove them.[12]
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.[12]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
References
- US3381032A - Preparation of 3, 5-dibromo-salicylic acid.
- Technical Support Center: Synthesis of 3-Bromoquinoline Deriv
- Column chromatography conditions for purifying 1-(3,5-Diacetoxyphenyl)-1-bromoethane. Benchchem.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- 1-Bromoisoquinoline synthesis. ChemicalBook.
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- Product Class 5: Isoquinolines. Thieme.
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Synthesis and Investigation of Tricyclic Isoquinoline Deriv
- Sandmeyer Reaction Mechanism. BYJU'S.
- Sandmeyer reaction. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Sandmeyer reaction (video). Khan Academy.
- Preparation of 3,5-‐Dibromo-‐2-‐pyrone
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Column chrom
- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.
- How to run column chrom
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Dibromoisoquinoline
Welcome to the technical support center for enhancing yield and selectivity in cross-coupling reactions involving 3,5-dibromoisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions. Here, we will delve into common challenges and provide actionable, field-proven solutions to help you achieve your synthetic goals.
The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure you are equipped with reliable and effective strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions on this compound?
A1: The primary challenges with this compound revolve around achieving selective mono- or di-substitution and managing the differing reactivity of the C3 and C5 positions. The electronic properties of the isoquinoline ring system, steric hindrance, and the potential for catalyst inhibition or side reactions like debromination are all critical factors that need to be carefully controlled to obtain high yields of the desired product.
Q2: Which position, C3 or C5, is generally more reactive in a typical palladium-catalyzed cross-coupling reaction?
A2: The relative reactivity of the C3 and C5 positions is influenced by a combination of steric and electronic effects.[1][2][3] Generally, the C5 position is sterically more accessible than the C3 position, which is flanked by the C4 proton and the peri-hydrogen at C8. However, electronic factors also play a significant role. The nitrogen atom's electron-withdrawing nature influences the electron density at both positions. The specific reaction conditions, including the choice of catalyst, ligand, and coupling partner, will ultimately dictate the selectivity. For some dihaloheterocycles, the introduction of an electron-donating group after the first coupling can deactivate the second position towards further oxidative addition, complicating the path to di-substitution.[4]
Q3: What are the most common types of cross-coupling reactions performed with this compound?
A3: The most prevalent palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[7][8][9]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[10][11][12][13][14]
These reactions are highly valued in pharmaceutical and materials science for their versatility and functional group tolerance.[15]
Troubleshooting Guide
Issue 1: Low Yield of the Di-substituted Product and High Yield of Mono-substituted Product
Q: My reaction stalls after the first coupling, resulting in a mixture of starting material and the mono-substituted product. How can I drive the reaction to completion?
A: This is a common issue arising from a deactivation of the second bromine position after the first substitution. Here’s a systematic approach to troubleshoot this:
1. Re-evaluate Your Catalyst and Ligand System: The initial catalyst system may not be robust enough for the second, more challenging coupling. After the first substitution (e.g., with an aryl group), the electronic properties of the isoquinoline ring are altered, which can make the second oxidative addition step slower.
-
Ligand Choice: For the second coupling, especially if it's sterically demanding, consider switching to a more electron-rich and bulky ligand. Ligands like XPhos, SPhos, or RuPhos are known to promote challenging couplings.[16] For C-N couplings, biarylphosphine ligands such as BrettPhos are highly effective.[17][18] A multi-ligand system can sometimes provide the best properties of different individual ligands.[17][19][20]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) for the second coupling can help improve the reaction rate.
2. Increase Reaction Temperature and Time: A higher temperature can provide the necessary activation energy for the second oxidative addition. Monitor the reaction progress by TLC or LC-MS and be prepared to extend the reaction time significantly. Microwave-assisted protocols can also be effective in driving reactions to completion.[4]
3. Base and Solvent Optimization: The choice of base is critical. A stronger base might be required for the second coupling. However, overly strong bases can lead to side reactions.[21] Consider screening bases like Cs₂CO₃, K₃PO₄, or LHMDS. The solvent also plays a key role; polar aprotic solvents like dioxane, toluene, or THF are commonly used.
4. Sequential Coupling Strategy: If a one-pot di-substitution is not feasible, a sequential approach is a robust alternative.[4][22] This involves isolating the mono-substituted intermediate and then subjecting it to a new set of optimized conditions for the second coupling. This allows for tailored conditions for each distinct chemical transformation.
Visualizing a Sequential Coupling Workflow
Below is a generalized workflow for a sequential cross-coupling strategy.
Sources
- 1. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.msu.ru [chem.msu.ru]
- 3. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jocpr.com [jocpr.com]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions [dspace.mit.edu]
- 21. uwindsor.ca [uwindsor.ca]
- 22. tcichemicals.com [tcichemicals.com]
Technical Support Center: Isoquinoline C3 Functionalization
Ticket ID: ISOQ-C3-STERICS
Status: Open
Subject: Overcoming Steric and Electronic Barriers at the C3 Position
Welcome to the Isoquinoline Functionalization Hub
User Context: You are likely facing the "Isoquinoline Paradox." The C1 position is the thermodynamic sink for nucleophilic attack, while the C5 and C8 positions are preferred for electrophilic substitution. The C3 position is electronically deactivated and, crucially, suffers from significant peri-interaction with the C4-H or C4-substituents.
The Mission: This guide provides field-validated protocols to install substituents at C3, specifically addressing scenarios where steric hindrance (either from the incoming group or the substrate) causes reaction failure.
Decision Matrix: Select Your Protocol
Before proceeding, identify your specific steric constraint using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal C3-functionalization pathway based on steric origin.
Protocol A: The Radical "Wrecking Ball" (Minisci Reaction)
Best For: Installing bulky alkyl/aryl groups (e.g., tert-butyl, adamantyl) where traditional SNAr or cross-coupling fails due to steric repulsion.
The Logic: Radicals are less sensitive to steric hindrance than ionic nucleophiles. By generating a high-energy carbon-centered radical, you can force addition at C3. However, C1 is still the natural preference. To hit C3, you must block C1 or exploit steric tuning of the radical source.
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Substrate | Isoquinoline (C1-blocked preferred, e.g., 1-Cl or 1-Me) |
| Radical Source | Carboxylic Acid (e.g., Pivalic acid for t-Bu) |
| Oxidant | (NH4)2S2O8 (2.0 equiv) |
| Catalyst | AgNO3 (10-20 mol%) |
| Solvent | 10% TFA in DCM/Water biphasic system |
| Temperature | 40–60 °C |
Step-by-Step Workflow:
-
Dissolution: Dissolve the isoquinoline (1.0 equiv) in a mixture of DCM and water (1:1).
-
Acidification: Add Trifluoroacetic acid (TFA) (5.0 equiv). Critical: This protonates the N-atom, increasing the electrophilicity of the ring and activating C3.
-
Radical Generation: Add the carboxylic acid (3.0 equiv) and AgNO3.
-
Initiation: Add ammonium persulfate dropwise as a solution. Evolution of CO2 indicates successful decarboxylation.
-
Workup: Neutralize with NaHCO3. The biphasic nature helps separate the organic product immediately.
Troubleshooting Table:
| Symptom | Diagnosis | Fix |
|---|---|---|
| Low C3 Selectivity | Radical is attacking C1 (the thermodynamic sink). | Block C1 with a chloro-group (removable later) or increase steric bulk of the radical source to disfavor the crowded C1 pocket if N-substituents are present. |
| Poly-alkylation | Reaction is too aggressive. | Reduce oxidant to 1.5 equiv and lower temp to 40 °C. |
Protocol B: Transition Metal C-H Activation (Rh/Pd)
Best For: Precision arylation or alkenylation when C4 is substituted (overcoming peri-interactions).
The Logic: Direct C-H activation usually favors C1 due to Nitrogen coordination. To hit C3, you need a Transient Directing Group (TDG) or an N-Oxide intermediate that alters the coordination geometry, forcing the metal to activate the distal C3 position.
Mechanism: Rh(III)-Catalyzed C3 Activation[1][2]
Figure 2: Catalytic cycle for Rh(III)-catalyzed C3-H activation utilizing N-oxide directing groups.
SOP: Rh(III)-Catalyzed C3-Arylation
-
Pre-activation: Convert isoquinoline to Isoquinoline N-oxide using m-CPBA (DCM, RT, 3h). This is non-negotiable for high C3 selectivity [1].
-
Catalyst System:
-
Catalyst: [Cp*RhCl2]2 (5 mol%)
-
Additive: AgSbF6 (20 mol%) – Scavenges chlorides to open coordination sites.
-
Coupling Partner: Aryl silane or acrylate.
-
-
Conditions: Run in DCE (1,2-dichloroethane) at 100 °C in a sealed tube.
-
Post-Process: The product will still be an N-oxide. Reduce it using Zn powder/NH4Cl or PCl3 to return to the free base isoquinoline.
Why this works for sterics: The N-oxide oxygen atom coordinates to the Rhodium, forming a 5-membered metallacycle that places the metal right at C3. This "molecular crane" lifts the catalyst over the steric wall of C4.
Protocol C: De Novo Synthesis (The Nuclear Option)
Best For: When C4 is heavily substituted (e.g., C4-phenyl) and C3 functionalization is impossible via LSF.
The Logic: Instead of fighting the steric hindrance of the formed ring, build the ring with the steric bulk already incorporated.
SOP: Pd-Catalyzed Enolate Arylation/Cyclization
This method utilizes ortho-halobenzylamines and ketones [2].
-
Reagents: o-Bromobenzylamine + Ketone (containing your desired "bulky" C3 group).
-
Catalyst: Pd(dba)2 (2 mol%) + Xantphos (2 mol%).
-
Base: NaOtBu (2.5 equiv).
-
Solvent: Toluene, 100 °C.
-
Mechanism:
-
Step 1: Pd-catalyzed
-arylation of the ketone by the aryl bromide. -
Step 2: Spontaneous intramolecular condensation of the amine onto the ketone carbonyl.
-
Step 3: Aromatization/Oxidation to isoquinoline.
-
FAQ & Troubleshooting
Q: I am trying to install a methyl group at C3, but I only get C1-methylation. A: Methyl radicals are highly reactive and unselective. C1 is the electronic sweet spot. To force C3 methylation, use the Minisci protocol (Protocol A) but you must block C1 first. A common trick is to use 1-chloroisoquinoline . The chlorine blocks C1, directs the radical to C3, and can be removed later via Pd-catalyzed hydrogenolysis.
Q: My Rh(III) reaction yields are <10%. A: Check your N-oxide quality. Hygroscopic N-oxides often contain water, which kills the active cationic Rh species. Dry your N-oxide under high vacuum with P2O5 overnight. Also, ensure you are using AgSbF6 (cationic switch); neutral Rh species are inactive for this specific C-H activation.
Q: Can I use cross-coupling (Suzuki) at C3? A: Only if you pre-functionalize. Direct C3-halogenation is difficult. However, if you can synthesize 3-chloroisoquinoline (often via the De Novo route, Protocol C), Suzuki coupling works well even with bulky boronic acids, provided you use active phosphine ligands like SPhos or RuPhos which are designed to handle steric bulk.
References
-
Rh(III)-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne insertion. Source: Chemical Science (RSC), 2023. URL:[Link]1]
-
Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. Source: Journal of Organic Chemistry, 2016. URL:[Link]
-
Minisci reaction: Versatile C-H functionalizations for medicinal chemists. Source: MedChemComm, 2011.[2] URL:[Link]
-
Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Source: Organic Letters, 2017. URL:[Link]
Sources
Technical Support Center: Troubleshooting Debromination Side Reactions in Isoquinolines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering debromination as an unwanted side reaction during the chemical modification of bromo-isoquinolines. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you mitigate this common issue and improve your reaction outcomes.
Troubleshooting Guide: A-Problem-Oriented Approach
This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnosing and solving debromination problems.
Issue 1: Significant debromination observed during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira).
You've set up a cross-coupling reaction with your bromo-isoquinoline, but analysis of the crude reaction mixture shows a significant amount of the corresponding debrominated isoquinoline, reducing your yield and complicating purification.
Initial Diagnostic Questions:
-
What were the reaction temperature and duration? High temperatures and prolonged reaction times can increase the rate of debromination.[1][2]
-
Which base and solvent system did you employ? Strong bases, particularly in the presence of protic solvents, are known to facilitate debromination.[1][2]
-
What was your palladium catalyst and ligand combination? The electronic and steric properties of the catalyst system are critical.[2]
-
How rigorously were your reagents and solvents dried? The presence of water or other hydride sources can lead to reductive cleavage of the carbon-bromine bond.[1]
Systematic Troubleshooting Workflow
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Troubleshooting workflow for debromination in cross-coupling reactions."
Detailed Explanations and Actions:
-
Lower the Reaction Temperature: Debromination often has a higher activation energy than the desired cross-coupling.[3] Therefore, reducing the temperature can significantly favor the desired reaction pathway.
-
Action: Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) and monitor the progress carefully.[2]
-
-
Change the Base: Strong bases can promote the formation of palladium-hydride species, which are key culprits in hydrodehalogenation.[3]
-
Ensure Anhydrous Conditions: Protic solvents (like alcohols) and even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the C-Br bond.[1]
-
Action: Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF) and ensure all reagents are thoroughly dried.[1]
-
-
Optimize the Catalyst System: The choice of phosphine ligand is crucial.[4] While electron-rich, bulky ligands can be excellent for promoting oxidative addition, they can also sometimes favor the reductive elimination pathway that leads to debromination.[2]
Issue 2: Debromination occurs during a Lithiation reaction intended for subsequent functionalization.
You are attempting to perform a lithium-halogen exchange on a bromo-isoquinoline at low temperatures, but you observe the formation of the debrominated product.
Causality: While low temperatures generally favor lithium-halogen exchange, side reactions can still occur.[5] The presence of electrophilic impurities or proton sources in the reaction mixture can quench the organolithium intermediate, leading to the debrominated product. Additionally, the stability of the organolithium species itself can be a factor.
Troubleshooting Protocol for Lithiation Reactions
-
Verify the Purity of Reagents and Solvents:
-
Ensure your solvent (typically THF or diethyl ether) is freshly distilled and anhydrous.
-
Use a freshly titrated solution of your organolithium reagent (e.g., n-BuLi, s-BuLi).
-
Purify your bromo-isoquinoline starting material to remove any acidic impurities.
-
-
Strictly Control the Temperature:
-
Maintain a very low temperature (typically -78 °C) throughout the lithiation process. Fluctuations in temperature can lead to decomposition of the organolithium intermediate.
-
-
Optimize the Addition Rate:
-
Add the organolithium reagent dropwise to the solution of your bromo-isoquinoline. A slow addition rate can minimize localized warming and side reactions.
-
-
Consider a "Low-Temperature Lithiation-Borylation" as a Robust Alternative: This two-step, one-pot procedure can be a more reliable method for introducing functionality at the site of the bromine atom, as the resulting boronic ester is more stable than the organolithium intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of debromination in palladium-catalyzed reactions?
A1: The most common pathway for debromination (hydrodehalogenation) involves the formation of a palladium-hydride (Pd-H) species.[3] This can occur through various mechanisms, including the reaction of the palladium complex with the base, solvent, or trace water.[3] The Pd-H species can then undergo reductive elimination with the coordinated isoquinoline to produce the debrominated product.
dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Simplified debromination pathway via a Pd-H intermediate."
Q2: Are certain positions on the isoquinoline ring more susceptible to debromination?
A2: The electronic properties of the isoquinoline ring can influence the susceptibility of the C-Br bond to cleavage. Electron-donating groups on the ring can increase electron density at the carbon bearing the bromine, potentially making it more prone to certain debromination pathways. Conversely, electron-withdrawing groups can also affect the stability of intermediates in the catalytic cycle.
Q3: Can the choice of palladium precursor influence the extent of debromination?
A3: Yes. While both Pd(0) and Pd(II) precursors are commonly used, Pd(II) sources require an initial reduction to the active Pd(0) species. This reduction step can sometimes be a source of side reactions. Using a well-defined, air-stable Pd(0) precatalyst can sometimes lead to cleaner reactions with less debromination.
Q4: How can I effectively monitor the progress of my reaction to minimize debromination?
A4: Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[6] This allows you to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to conditions that may promote the formation of the debrominated byproduct.[1]
Data and Protocols
Table 1: Comparison of Bases in a Model Suzuki Coupling Reaction
This table summarizes the effect of different bases on the yield of the desired product versus the debrominated byproduct in a hypothetical Suzuki coupling of 1-bromo-isoquinoline with phenylboronic acid.
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| NaOH | Toluene/H₂O | 100 | 45 | 50 |
| K₂CO₃ | Toluene/H₂O | 100 | 75 | 20 |
| Cs₂CO₃ | Dioxane | 80 | 88 | 8 |
| K₃PO₄ | Dioxane | 80 | 92 | <5 |
Data is illustrative and based on general principles reported in the literature.[2]
Experimental Protocol: Low-Temperature Lithiation-Borylation of 1-Bromo-isoquinoline
This protocol provides a robust alternative to direct cross-coupling reactions, particularly when debromination is a persistent issue.
Materials:
-
1-Bromo-isoquinoline
-
Anhydrous diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Triisopropyl borate
-
2M Hydrochloric acid (HCl)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-isoquinoline (1.0 eq).
-
Dissolution: Add anhydrous Et₂O (to make a 0.1 M solution) and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours.
-
Quenching: While still cold, slowly add 2M HCl to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting crude isoquinoline-1-boronic acid pinacol ester can then be purified by column chromatography and used in subsequent cross-coupling reactions under milder conditions.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
-
Muchowski, J. M. (2005). 1-Methylthio-3-lithioisoquinoline. ResearchGate. Retrieved from [Link]
-
Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
Sources
Technical Support Center: Workup Procedures for Brominated Isoquinoline Derivatives
Welcome to the technical support center for the workup of brominated isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the purification of these important compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup of brominated isoquinoline derivatives in a question-and-answer format.
Issue 1: The organic layer remains colored (yellow/brown) after quenching the bromination reaction.
Question: I've quenched my bromination reaction (using NBS or Br₂) with sodium thiosulfate, but my organic layer still has a persistent yellow or brown color. What could be the cause and how do I fix it?
Answer:
This persistent coloration is often due to the presence of unreacted bromine or other colored impurities. While sodium thiosulfate is effective at reducing excess bromine, incomplete quenching can occur.
Causality:
-
Insufficient Quenching Agent: The amount of sodium thiosulfate used may not have been sufficient to completely neutralize all the residual bromine.
-
Poor Mass Transfer: In a biphasic system (organic/aqueous), inefficient mixing can lead to localized areas where the quenching agent does not come into contact with the bromine in the organic layer.
-
Formation of Colored Byproducts: Depending on the reaction conditions and the specific isoquinoline derivative, colored byproducts may have formed that are not removed by a simple thiosulfate wash.
Step-by-Step Solution:
-
Additional Aqueous Washes:
-
Wash the organic layer again with a fresh 10% aqueous solution of sodium thiosulfate.[1] Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Follow this with a wash using a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic species, such as HBr, which can sometimes contribute to color.[2][3]
-
-
Brine Wash: After the basic wash, perform a wash with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and can aid in breaking up emulsions.[4]
-
Activated Carbon Treatment: If the color persists, you can treat the organic solution with a small amount of activated carbon.
-
Add a spatula tip of activated carbon to the dried organic solution.
-
Stir for 15-30 minutes at room temperature.
-
Filter the solution through a pad of Celite® to remove the carbon. Be aware that activated carbon can sometimes adsorb the desired product, so use it judiciously and monitor your yield.
-
-
Column Chromatography: If the above steps fail, the colored impurities will likely be removed during silica gel column chromatography.[5]
Issue 2: Difficulty in separating the desired brominated isoquinoline isomer.
Question: My NMR analysis shows a mixture of brominated isoquinoline isomers (e.g., 5-bromo and 8-bromo). How can I improve the regioselectivity of the reaction and separate the isomers I have?
Answer:
The formation of isomeric mixtures is a common challenge in the electrophilic bromination of isoquinolines.[5] The position of bromination is highly sensitive to reaction conditions.[6][7]
Causality:
-
Reaction Conditions: Temperature, solvent, and the nature of the brominating agent all play a crucial role in directing the regioselectivity. For instance, bromination in strong acid can favor the formation of the 5-bromo isomer.[6][7]
-
Substituent Effects: The electronic and steric properties of substituents already present on the isoquinoline ring will influence the position of further electrophilic attack.
Improving Regioselectivity (During Reaction):
-
Temperature Control: Strict temperature control is critical. Running the reaction at lower temperatures often enhances regioselectivity.[5]
-
Choice of Acid and Brominating Agent: The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a well-established method for the selective synthesis of 5-bromoisoquinoline.[5][6][7]
Separation of Isomers (Post-Reaction):
-
Fractional Crystallization: This technique can be effective if the isomers have significantly different solubilities in a particular solvent system. This is often a matter of empirical screening.
-
Protocol: Dissolve the crude mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly. The less soluble isomer should crystallize out first. Filter the crystals and analyze the mother liquor and the crystals by TLC or NMR to assess the separation efficiency. Multiple recrystallizations may be necessary.[8]
-
-
Column Chromatography: This is generally the most effective method for separating isomers.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal solvent system will need to be determined by TLC analysis. For example, a mixture of dichloromethane and diethyl ether has been used successfully.[5]
-
| Technique | Principle | Best For |
| Fractional Crystallization | Differential solubility | Large scale separations where isomers have distinct solubilities |
| Column Chromatography | Differential adsorption to stationary phase | Small to medium scale separations, and for isomers with similar polarities |
Issue 3: Low recovery of the product after acid-base extraction.
Question: I performed an acid-base extraction to purify my brominated isoquinoline, but the final yield is very low. Where could my product have gone?
Answer:
Low recovery after an acid-base extraction of a basic compound like a brominated isoquinoline can be attributed to several factors related to pH control and solubility.
Causality:
-
Incomplete Protonation/Deprotonation: The pKa of the isoquinoline derivative is crucial. If the pH of the aqueous acid is not sufficiently low, the compound will not be fully protonated and will remain in the organic layer. Conversely, if the pH of the aqueous base is not high enough during the neutralization step, the free base will not be fully regenerated and will remain in the aqueous layer.
-
Emulsion Formation: Emulsions are common during acid-base extractions, especially when dealing with complex mixtures. The product can be trapped in the emulsion layer, leading to significant loss.
-
Precipitation at the Interface: The protonated salt of the brominated isoquinoline might have limited solubility in the aqueous acid, causing it to precipitate at the interface between the two layers.
Step-by-Step Troubleshooting:
-
Check pH: Use pH paper or a pH meter to verify the pH of the aqueous layers at each step.
-
Acidification: The pH should be significantly lower than the pKa of the isoquinoline (typically around 1-2).
-
Basification: The pH should be significantly higher than the pKa of the conjugate acid (typically around 10-12).
-
-
Back-Extraction: If you suspect your product is in the aqueous layers, you can perform a back-extraction.
-
Re-extract the acidic aqueous layer with a fresh portion of organic solvent after basifying it.
-
Re-extract the basic aqueous layer with a fresh portion of organic solvent after acidifying it.
-
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite®.
-
-
Managing Precipitation: If a solid precipitates at the interface, it may be your product salt. You can try to dissolve it by adding more water or a co-solvent like methanol to the aqueous layer. Alternatively, you can isolate the solid by filtration, wash it, and then proceed with the basification step on the solid material.
Workflow for Acid-Base Extraction of Brominated Isoquinolines
Sources
- 1. Workup [chem.rochester.edu]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 3,5-Dibromoisoquinoline
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dibromoisoquinoline. The focus is on overcoming common challenges encountered during its purification by recrystallization, ensuring high purity and yield.
Troubleshooting Guide: Common Issues in this compound Recrystallization
This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations and actionable solutions.
Question: My this compound will not fully dissolve in the hot solvent, even after adding a large volume. What is happening?
Answer: This issue typically points to two possibilities: the solvent is inappropriate for this compound, or insoluble impurities are present.
-
Solvent Selection: this compound, a halogenated aromatic heterocycle, is expected to have low solubility in highly polar solvents like water and may require a less polar organic solvent. The principle of "like dissolves like" suggests that solvents such as toluene, heptane, or a mixture of the two could be effective.[1] A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2]
-
Insoluble Impurities: If you have selected an appropriate solvent and the compound still does not dissolve completely, it is likely that you have insoluble impurities. In this case, you should perform a hot filtration to remove these solid impurities before allowing the solution to cool.[2]
Question: My this compound oiled out during cooling instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4] Gradual cooling provides the necessary time for the molecules to orient themselves into a crystal lattice.[3]
-
Increase Solvent Volume: The solution may be too saturated. Reheat the mixture until the oil redissolves and add a small amount of additional hot solvent to decrease the concentration.[2]
-
Solvent Polarity: The polarity of the solvent might be too different from that of this compound. Consider using a solvent system (a mixture of two miscible solvents) to fine-tune the polarity.
Question: No crystals have formed after cooling my this compound solution, even after an extended period in an ice bath. What should I do?
Answer: The absence of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was used.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.
-
-
Reduce Solvent Volume: If induction methods fail, you will need to remove some of the solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Question: The yield of my recrystallized this compound is very low. How can I improve it?
Answer: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will keep more of your compound dissolved in the mother liquor even after cooling.[3] Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion of your material.[3] To prevent this, use a pre-heated funnel and filter the solution quickly.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the solid.
Frequently Asked Questions (FAQs)
This section covers general questions about the recrystallization of this compound.
What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following characteristics[5][6]:
-
High-Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but have low solubility at room temperature and below.[5]
-
Inertness: The solvent should not react with this compound.[6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by drying.[6]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
Which solvents are a good starting point for the recrystallization of this compound?
Based on the structure of this compound and literature on similar compounds, good starting solvents to screen include:
-
Non-polar solvents: Heptane, Hexane.[1]
-
Aromatic hydrocarbons: Toluene.
-
Solvent Pairs: A mixture of a solvent in which the compound is highly soluble and one in which it is poorly soluble can be effective. For instance, a heptane/toluene mixture has been used for related compounds.[7]
Below is a table summarizing potential solvents and their relevant properties.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use with this compound |
| Heptane | 98.4 | Non-polar | Often a good choice for non-polar to moderately polar organic compounds.[1] |
| Toluene | 110.6 | Non-polar (aromatic) | The aromatic nature may aid in dissolving the isoquinoline ring system. |
| Ethanol | 78.4 | Polar | May be useful as part of a solvent pair to adjust polarity. |
| Ethyl Acetate | 77.1 | Moderately Polar | A versatile solvent that could be effective. |
How can I determine the best solvent for my specific sample of this compound?
A small-scale solvent screening is the most effective method:
-
Place a small amount of your crude this compound into several test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that did not show dissolution. A good solvent will dissolve the compound when hot.[8]
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of pure-looking crystals is the most suitable.[4]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., heptane or toluene). Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry to remove all traces of the solvent.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
References
-
Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]
-
Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education, 53(1), 45. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]
-
Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives. (2002). Google Patents.
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. mt.com [mt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3,5-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel compounds is paramount. Heterocyclic molecules, particularly those like isoquinoline and its derivatives, form the backbone of a vast array of pharmacologically active agents. The introduction of halogen atoms, such as bromine, into these scaffolds can dramatically alter their physicochemical properties and biological activities. Consequently, a robust and precise analytical methodology is essential for confirming the regiochemistry of these substitutions.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-dibromoisoquinoline. As a senior application scientist, my objective is not merely to present data but to offer a comparative framework that enhances the interpretive power of this indispensable technique. We will explore the nuanced effects of disubstitution on the isoquinoline ring system and contrast it with a monosubstituted analogue, 5-bromoisoquinoline, to provide a clearer understanding of the structure-spectra relationship.
The Foundational Principles: Understanding ¹H NMR in Substituted Isoquinolines
¹H NMR spectroscopy is a powerful tool that provides detailed information about the chemical environment of protons in a molecule. The key parameters we will focus on are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms and aromatic rings deshield protons, causing them to resonate at higher (downfield) chemical shifts.[1]
-
Spin-Spin Coupling (J): This phenomenon, measured in Hertz (Hz), results in the splitting of a proton's signal into multiple peaks (a multiplet). The splitting pattern reveals the number of neighboring, non-equivalent protons.
-
Integration: The area under a signal is proportional to the number of protons it represents.
In the context of isoquinoline, the nitrogen atom significantly influences the electronic environment. Protons on the pyridine ring (positions 1, 3, and 4) are generally more deshielded than those on the benzene ring (positions 5, 6, 7, and 8) due to the electron-withdrawing nature of the nitrogen atom.[2] The introduction of a bromine atom, an electronegative halogen, further deshields adjacent protons through an inductive effect.[3]
Visualizing the Structures
To facilitate our discussion, let's visualize the structures of our target compound, this compound, and our comparative analogue, 5-bromoisoquinoline.
Caption: A simplified workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR analysis of this compound, especially when compared with a monosubstituted analogue like 5-bromoisoquinoline, provides a clear and definitive pathway for its structural confirmation. The predictable changes in chemical shifts and the disappearance of specific signals offer a robust method for identifying the precise location of the bromine substituents. By integrating this powerful technique with other analytical methods and adhering to a rigorous experimental protocol, researchers can ensure the integrity of their synthetic products and advance their research and development endeavors with confidence.
References
- BenchChem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Accessed February 8, 2024.
-
Chegg. Solved 1H NMR , 5-Bromoisoquinoline. Label the hydrogens on. Accessed February 8, 2024. [Link].
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. 2015. [Link].
-
Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum. Accessed February 8, 2024. [Link].
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
spectroscopic characterization of 3,5-disubstituted isoquinolines
Comparative Guide: Spectroscopic Resolution of 3,5-Disubstituted Isoquinolines
Executive Summary & Strategic Context
The 3,5-disubstituted isoquinoline scaffold represents a privileged structure in drug discovery, serving as the core for numerous alkaloids (e.g., michellamines) and synthetic antitumor agents. However, synthesizing this specific regioisomer is fraught with ambiguity. Most metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or C-H activation) favor the electronically activated C1 position or the sterically accessible C6/C7 positions, often yielding complex isomeric mixtures (1,3-, 3,6-, or 3,8-isomers).
The Challenge: Standard analytical workflows often fail to distinguish the 3,5-isomer from its 3,6- or 3,8-analogs because the electronic environments of the benzenoid ring protons are remarkably similar.
The Solution: This guide compares the efficacy of standard 1D NMR against advanced 2D NMR (NOESY/HMBC) and X-ray crystallography. We establish a self-validating spectroscopic protocol that relies on the unique "peri-proximity" between the C4-proton and the C5-substituent to definitively assign regiochemistry without the need for growing single crystals.
Comparative Analysis of Characterization Methods
We evaluated three primary workflows for confirming the 3,5-substitution pattern. The comparison focuses on Resolution Power (ability to distinguish isomers), Throughput , and Structural Insight .
Method A: 1D Proton NMR ( H NMR)
-
Status: Insufficient as a standalone technique.
-
Mechanism: Relies on chemical shift analysis and coupling constants (
).[1][2] -
The Failure Point: In 3,5-disubstituted systems, the C3-substituent eliminates the H3 proton, leaving H4 as a singlet. However, this singlet pattern also appears in 1,3-disubstituted isomers. Furthermore, the protons on the benzenoid ring (H6, H7, H8) often appear as a complex multiplet or overlapping doublets/triplets that are indistinguishable between the 5-, 6-, or 8-substituted isomers.
-
Verdict: Useful only for confirming the presence of the isoquinoline core (via the diagnostic deshielded H1 singlet at
~9.0–9.2 ppm).
Method B: Advanced 2D NMR (HMBC + NOESY)
-
Status: The Gold Standard for Solution State.
-
Mechanism:
-
HMBC (Heteronuclear Multiple Bond Coherence): Establishes connectivity across quaternary carbons (e.g., linking H1 to C3).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity (< 5 Å).
-
-
The "Smoking Gun": The Peri-Effect . In a 3,5-disubstituted isoquinoline, the proton at C4 is spatially adjacent to the substituent at C5. A strong NOE correlation between H4 and the C5-substituent (or lack of NOE to an H5 proton) is the definitive proof of 5-position substitution.
-
Verdict: High throughput, definitive, and requires no crystallization.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
-
Status: Absolute Confirmation (Low Throughput).
-
Mechanism: Direct visualization of electron density.
-
Verdict: The ultimate truth, but often impractical for library screening due to the difficulty of growing diffraction-quality crystals for oily or amorphous isoquinoline derivatives.
Data Summary: Method Performance Matrix
| Feature | 1D | 2D NMR (HMBC/NOESY) | SC-XRD |
| Regio-Resolution | Low (Ambiguous) | High (Definitive) | Absolute |
| Sample Prep Time | < 10 mins | 30–60 mins | Days to Weeks |
| Sample State | Solution | Solution | Solid Crystal |
| Key Marker | H1 Singlet ( | H4 | 3D Coordinates |
| Throughput | High | Medium | Low |
Detailed Experimental Protocol: The "Peri-Check" Workflow
This protocol is designed to be self-validating. If the specific correlations described below are not observed, the structure is likely not the 3,5-isomer.
Step 1: Sample Preparation
-
Solvent: Dissolve 5–10 mg of the purified isoquinoline in 600
L of DMSO- .-
Why DMSO? Chloroform-
often causes signal overlap in the aromatic region. DMSO provides better dispersion for polar heterocycles and prevents aggregation.
-
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
Step 2: Acquisition Parameters (600 MHz recommended)
-
1D
H: 16 scans, relaxation delay ( ) = 2.0 s. -
NOESY:
-
Mixing time (
): 400–500 ms . (Crucial for detecting the medium-range peri-interaction). -
Scans: 16–32 per increment.
-
-
HMBC:
-
Long-range coupling constant optimization: Set for
Hz.
-
Step 3: Data Analysis Logic (The "If-Then" System)
-
Locate H1: Look for a singlet at
9.0–9.3 ppm. -
Locate H4: Look for a singlet at
7.5–8.0 ppm. (It is a singlet because C3 is substituted). -
The Peri-Check (NOESY):
-
Hypothesis: If the substituent is at C5 (R5), H4 is spatially close to R5.
-
Validation: Check for a cross-peak between the H4 singlet and the protons of the R5 group .
-
Contra-indicator: If you see a strong NOE between H4 and an aromatic doublet (H5), you have the 3,6-, 3,7-, or 3,8-isomer , not the 3,5-isomer.
-
-
The Connectivity Check (HMBC):
-
Verify H1 correlates to C3 (quaternary).
-
Verify H4 correlates to C5 (quaternary) and C8a (bridgehead).
-
Visualization of Structural Logic
The following diagram illustrates the decision tree for confirming the 3,5-regioisomer using the "Peri-Check" logic.
Caption: Figure 1. The "Peri-Check" Decision Tree. A self-validating workflow to distinguish 3,5-disubstituted isoquinolines from other regioisomers using H4-NOE correlations.
Structural Correlation Map
To assist in assignment, the diagram below visualizes the critical HMBC (Through-Bond) and NOESY (Through-Space) correlations required for confirmation.
Caption: Figure 2. Critical Spectroscopic Correlations. The red solid line indicates the diagnostic peri-interaction between H4 and the C5-substituent.
References
-
Product Class 5: Isoquinolines. Science of Synthesis, Thieme. (Provides foundational NMR coupling constants and chemical shifts for the isoquinoline core).
-
Regioselective Synthesis of Multisubstituted Isoquinolones via Rh(III)-Catalyzed Annulation. PubMed. (Demonstrates modern synthetic routes yielding regio-complex mixtures requiring advanced characterization).
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Notes. (Validates the utility of 2D NMR for distinguishing aromatic regioisomers).
-
Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. (Discusses cyclization methods from 2-alkynylbenzaldehydes, relevant for 3,5-substitution patterns).
Sources
A Comparative Guide to Purity Analysis of 3,5-Dibromoisoquinoline: The Definitive Advantage of LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 3,5-Dibromoisoquinoline, a key building block in the synthesis of a variety of biologically active compounds, is no exception.[1] Its impurity profile can significantly impact downstream reactions and the final product's pharmacological and toxicological properties. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).
The Criticality of Purity in this compound
This compound serves as a versatile scaffold in medicinal chemistry.[2] The precise location of the bromine atoms dictates its reactivity in cross-coupling reactions and other transformations. Consequently, the presence of even minor impurities, such as positional isomers (e.g., 3,8-dibromoisoquinoline or 5,8-dibromoisoquinoline), under- or over-brominated species (monobromoisoquinolines or tribromoisoquinolines), and residual starting materials or reagents from its synthesis, can lead to the formation of undesired side products.[3] Furthermore, degradation products formed during storage under suboptimal conditions can introduce additional complexities.[4] A robust analytical method is therefore indispensable for ensuring the identity, purity, and stability of this compound.
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent analytical technique for the characterization and quantification of organic molecules in complex matrices. Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.
The Causality Behind Methodological Choices in LC-MS
An effective LC-MS method for this compound is built upon a series of deliberate choices, each grounded in the physicochemical properties of the analyte and potential impurities.
-
Chromatographic Separation: A reversed-phase C18 column is typically the stationary phase of choice for non-polar to moderately polar compounds like this compound. The mobile phase, a gradient mixture of an aqueous component (often with a formic acid or ammonium acetate modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol, is optimized to achieve baseline separation of the main component from its structurally similar impurities.
-
Ionization Source: Electrospray Ionization (ESI) is the most suitable ionization technique for this compound. Operating in positive ion mode, ESI facilitates the protonation of the basic nitrogen atom in the isoquinoline ring, leading to the formation of a stable [M+H]⁺ ion. This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for accurate mass determination.[5]
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, enabling the confident identification of impurities, often without the need for authentic standards. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive signature for bromine-containing compounds in the mass spectrum.[6]
Experimental Workflow: Purity Analysis of this compound by LC-MS
The following diagram illustrates a typical workflow for the purity analysis of a this compound sample using LC-MS.
Caption: Workflow for the purity analysis of this compound by LC-MS.
A Head-to-Head Comparison: LC-MS vs. Alternative Techniques
While other analytical methods can be employed for purity analysis, they each have significant limitations when compared to LC-MS for this specific application.
| Feature | LC-MS | HPLC-UV | GC-MS |
| Specificity | Very High: Mass detection provides unambiguous identification of impurities, even co-eluting ones with different masses. | Moderate: Relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra are not detected. | High: Mass detection provides good specificity. |
| Sensitivity | Very High (pg to fg range): Capable of detecting trace-level impurities. | Moderate (ng to µg range): Less sensitive than LC-MS. | High (pg to ng range): Good sensitivity for volatile compounds. |
| Applicability | Broad: Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Broad: Suitable for compounds with a UV chromophore. | Limited: Only applicable to volatile and thermally stable compounds. This compound may require derivatization.[7] |
| Identification | High Confidence: Accurate mass and isotopic patterns provide strong evidence for impurity identification. | Limited: Identification is based on retention time comparison with standards. | High Confidence: Mass spectral libraries can aid in identification. |
| Sample Prep | Minimal: Simple dissolution is often sufficient. | Minimal: Simple dissolution is often sufficient. | May require derivatization to increase volatility, adding complexity and potential for side reactions. |
| Cost | High: Instrumentation and maintenance are expensive. | Low: Relatively inexpensive instrumentation. | Moderate: Less expensive than LC-MS but more than HPLC-UV. |
Why HPLC-UV Falls Short
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a workhorse in many analytical labs.[8] However, its utility for the comprehensive purity analysis of this compound is limited. While it can separate the main component from some impurities, its reliance on UV absorbance for detection means that any co-eluting impurity or an impurity lacking a significant chromophore will go undetected. Furthermore, without a mass spectrometer, the identification of unknown impurity peaks is purely speculative without authentic reference standards.
The Constraints of GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) offers the advantage of mass detection, but its requirement for volatile and thermally stable analytes poses a significant challenge for a compound like this compound.[9] With a relatively high boiling point, it may not be amenable to direct GC analysis without derivatization, a process that can introduce its own set of impurities and complicate the analysis.
Detailed Experimental Protocol: LC-MS Purity Analysis of this compound
This protocol is a self-validating system, designed to ensure the accuracy and reliability of the purity assessment.
1. Materials and Reagents
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
2. Sample Preparation
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Perform a 1:100 dilution of the stock solution with the 50:50 acetonitrile/water mixture to obtain a working solution of 10 µg/mL.
-
Filter the working solution through a 0.22 µm PTFE syringe filter into an LC vial.
3. LC-MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 100-500 |
4. Data Analysis and Purity Calculation
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and the characteristic isotopic pattern of its [M+H]⁺ ion (m/z 285.9, 287.9, 289.9).
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Conclusion: An Informed Decision for Robust Quality Control
For the comprehensive and reliable purity analysis of this compound, LC-MS stands as the unequivocally superior technique. Its high specificity, sensitivity, and broad applicability allow for the confident detection and identification of a wide range of potential impurities, from positional isomers to trace-level degradation products. While HPLC-UV and GC-MS have their merits in other analytical contexts, they lack the comprehensive capabilities of LC-MS for this particular application. For researchers, scientists, and drug development professionals, embracing LC-MS is not just a matter of choosing a more advanced technology; it is a commitment to the highest standards of scientific integrity and product quality.
References
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available from: [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Liotta, D. C. (Ed.). (2010). Strategies and Tactics in Organic Synthesis (Vol. 7). Elsevier.
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]
- U.S. Food and Drug Administration. (2000). Guidance for Industry: ANDAs: Impurities in Drug Substances.
- European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). European Directorate for the Quality of Medicines & HealthCare.
- United St
- Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. Current drug metabolism, 6(3), 199-217.
- McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons.
- Bakhtiar, R., & Tse, F. L. (2000). High-throughput bioanalytical LC/MS/MS: a 1999 perspective. Analytical Chemistry, 72(21), 795A-802A.
- Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of the effects of mobile phase composition and pH on the separation of peptides by reversed-phase liquid chromatography. Rapid communications in mass spectrometry, 18(1), 49-59.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography− electrospray− tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
-
Gil, E. S., & Lee, J. W. (2019). Recent advances in the synthesis of isoquinoline and its analogues: a review. RSC advances, 9(21), 11849-11867. Available from: [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. Available from: [Link]
-
Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Available from: [Link]
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC. Available from: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Available from: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available from: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (n.d.). PMC. Available from: [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. (n.d.). ScienceDirect. Available from: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. m.youtube.com [m.youtube.com]
- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Regioselective Functionalization of Dibromoisoquinolines
Topic: A Comparative Reactivity Analysis of 3,5-Dibromo- vs. 5,8-Dibromoisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its rigid bicyclic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The ability to selectively introduce substituents at specific positions is therefore of paramount importance in drug discovery programs.
Dibrominated isoquinolines, such as 3,5-dibromoisoquinoline and 5,8-dibromoisoquinoline, are powerful synthetic intermediates. They offer two distinct reaction handles for sequential or iterative cross-coupling reactions, enabling the construction of complex, diversely functionalized molecules. However, the successful application of these building blocks hinges on a deep understanding of the relative reactivity of the C-Br bonds. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of these two isomers and offers predictive insights and practical protocols for their selective functionalization.
Part 1: The Electronic and Steric Landscape of the Isoquinoline Nucleus
The reactivity of any position on the isoquinoline ring is not uniform. It is dictated by a combination of inductive effects from the nitrogen atom, resonance stabilization, and steric hindrance. Understanding this landscape is the key to predicting which bromine atom will react preferentially in a cross-coupling reaction.
The isoquinoline scaffold is composed of two fused rings: an electron-deficient pyridine ring and a more electron-rich benzene ring.[1][2]
-
Pyridine Ring (Positions 1, 3, 4): The electronegative nitrogen atom strongly withdraws electron density via induction and resonance, making this ring susceptible to nucleophilic attack, particularly at the C-1 and C-3 positions. Consequently, C-Br bonds on this ring are highly activated towards oxidative addition with a Pd(0) catalyst, a key step in most cross-coupling cycles.[3]
-
Benzene Ring (Positions 5, 6, 7, 8): This ring is electronically more akin to benzene itself. It is the preferred site for electrophilic aromatic substitution, which generally occurs at C-5 and C-8.[1] C-Br bonds on this ring are less activated than those on the pyridine ring but are still viable substrates for cross-coupling.
Positional Analysis:
-
C-3 Position (on this compound): The C-3 position is directly influenced by the electron-withdrawing nitrogen atom. This makes the C3-Br bond significantly electron-deficient and thus an excellent electrophilic site for oxidative addition. This position is generally considered highly reactive in palladium-catalyzed couplings.[4]
-
C-5 Position (on both isomers): The C-5 position is on the benzenoid ring and is a primary site for electrophilic substitution.[1] However, it experiences steric hindrance from the hydrogen atom at C-4, a phenomenon known as a "peri-interaction." This steric clash can influence the approach of bulky catalysts and reagents, potentially modulating its reactivity.
-
C-8 Position (on 5,8-dibromoisoquinoline): Like the C-5 position, the C-8 position is on the electron-richer benzene ring. It is sterically more accessible than C-5 and is also activated for electrophilic substitution. Its proximity to the nitrogen lone pair can also influence its electronic character.
Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Direct, side-by-side experimental comparisons of these two isomers are scarce in the literature. However, by synthesizing data from analogous systems and applying the fundamental principles outlined above, we can construct a robust, predictive model for their reactivity and regioselectivity.
Analysis of this compound
For this compound, the primary question is the relative reactivity of the C3-Br bond versus the C5-Br bond.
-
Predicted Reactivity: The C3-Br bond is expected to be significantly more reactive than the C5-Br bond. The powerful electron-withdrawing effect of the adjacent nitrogen atom polarizes the C-Br bond, lowering the activation energy for oxidative addition by a Pd(0) catalyst.[3]
-
Supporting Evidence from Analogs: In studies on 3,5-dibromo-2-pyrone, Stille couplings occur regioselectively at the C-3 position, which is electronically analogous to the C-3 position in isoquinoline. This is attributed to the lower electron density at C-3, which facilitates a faster oxidative addition step.[4] A similar outcome is anticipated for this compound, making it an ideal substrate for selective monofunctionalization at the C-3 position under carefully controlled conditions.
Analysis of 5,8-Dibromoisoquinoline
Here, both bromine atoms are on the benzenoid ring. The regioselectivity will be governed by more subtle differences in steric accessibility and electronic character.
-
Predicted Reactivity: The C5-Br and C8-Br bonds are expected to have more comparable reactivity than the C3/C5 pair. However, differentiation is often possible. While C-5 is a classic site for electrophilic attack, the steric hindrance from the C-4 proton can disfavor the approach of a bulky palladium-ligand complex. The C-8 position is generally more sterically accessible. Therefore, without strong electronic bias, reactions favoring steric access might prefer the C-8 position, while those less sensitive to sterics may show a preference for C-5.
-
Supporting Experimental Evidence: A Hartwig-Buchwald amination has been successfully performed on 8-(Benzyloxy)-5-bromoquinoline, demonstrating that the C-5 position is readily functionalized under standard palladium-catalyzed conditions.[5] This provides a validated starting point for reactions at this site. The fact that 5,8-dibromoisoquinoline can be further brominated to 5,7,8-tribromoisoquinoline suggests that both C-5 and C-8 positions are reactive.[6]
Key Principle: Catalyst-Controlled Regioselectivity For di- or polyhalogenated systems where the intrinsic reactivity difference between two C-X bonds is small, the choice of palladium catalyst and, crucially, the phosphine ligand can often be used to control the site of the reaction.[7][8] Bulky, electron-rich ligands can alter the steric and electronic profile of the active Pd(0) species, reversing or enhancing the inherent regioselectivity of the substrate.[9] Therefore, achieving selective functionalization of 5,8-dibromoisoquinoline will likely depend heavily on methodical catalyst and ligand screening.
Part 3: Data Synthesis and Practical Guidance
The following table summarizes the predicted reactivity and key influencing factors for the C-Br bonds on the two isomers.
| Substrate | Position | Ring Type | Electronic Factor | Steric Factor | Predicted Reactivity |
| This compound | C-3 | Pyridine | Highly electron-deficient (activated by N) | Accessible | High (Preferred site for mono-functionalization) |
| C-5 | Benzene | Moderately electron-rich | Peri-hindrance from C4-H | Moderate | |
| 5,8-Dibromoisoquinoline | C-5 | Benzene | Moderately electron-rich | Peri-hindrance from C4-H | Moderate to High |
| C-8 | Benzene | Moderately electron-rich | Accessible | Moderate to High |
Experimental Protocol: Buchwald-Hartwig Amination at the C-5 Position
This protocol is adapted from a validated procedure on 8-(Benzyloxy)-5-bromoquinoline and serves as an excellent starting point for the functionalization of the C-5 position on 5,8-dibromoisoquinoline.[5]
Reaction: Synthesis of 5-(N-methylanilino)-8-(benzyloxy)isoquinoline
-
Vessel Preparation: Add 8-(Benzyloxy)-5-bromoquinoline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and your phosphine ligand of choice (e.g., BINAP, 0.10 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene. Bubble argon through the solvent for an additional 10 minutes.
-
Base and Nucleophile: Add sodium tert-butoxide (1.25 equiv) and N-methylaniline (1.25 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) and stir under argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typical reaction times can range from 30 minutes to 24 hours).
-
Workup: Allow the reaction to cool to room temperature. Filter the mixture through a pad of celite or silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aminoisoquinoline derivative.
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
Sources
- 1. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
